Aplithianine A
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13N7S |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine |
InChI |
InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18) |
InChI Key |
IEDDDZFQZKDRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Aplithianine A: A Novel Kinase Inhibitor from the Marine Tunicate Aplidium sp.
A Technical Guide for Researchers and Drug Development Professionals
The relentless search for novel therapeutic agents has frequently led scientists to the vast and chemically diverse marine environment. From this rich ecosystem, a promising new molecule, Aplithianine A, has been discovered from the marine tunicate Aplidium sp. This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of this compound, a potent inhibitor of several serine/threonine kinases with significant potential for further drug development.
Introduction
Marine invertebrates, particularly tunicates of the genus Aplidium, are known to produce a wide array of bioactive secondary metabolites.[1][2] These compounds often possess unique chemical scaffolds and potent biological activities, making them attractive candidates for drug discovery. This compound, along with its analog Aplithianine B, was isolated from an organic solvent extract of an Aplidium sp. tunicate collected off the coast of South Africa.[3][4] This discovery was the result of a bioassay-guided fractionation effort aimed at identifying inhibitors of the J-PKAcα fusion kinase, a key therapeutic target in fibrolamellar hepatocellular carcinoma (FLHCC).[3]
Physicochemical Properties of this compound
This compound was isolated as a white solid and its chemical structure was elucidated through extensive spectroscopic and spectrometric analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₇S | |
| Molecular Weight | 299.36 g/mol | |
| HRESIMS | m/z 300.1028 [M+H]⁺ (calculated for C₁₃H₁₄N₇S, 300.1026) | |
| UV (MeOH) λₘₐₓ (log ε) | 242 (3.98), 333 (4.23) nm | |
| IR (neat) νₘₐₓ | 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm⁻¹ | |
| IUPAC Name | 6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine | |
| SMILES | CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4 |
Biological Activity and Mechanism of Action
This compound has demonstrated potent inhibitory activity against a range of serine/threonine kinases. Its primary target, identified through the initial screening, is the oncogenic fusion kinase J-PKAcα. Subsequent kinome profiling revealed its activity against wild-type PKA and other kinases.
| Target Kinase | IC₅₀ | Reference |
| J-PKAcα | ~1 µM | |
| Wild-type PKA | 84 nM | |
| CLK family kinases | 11–90 nM | |
| PKG family kinases | 11–90 nM |
Mechanistic studies, including cocrystallization and X-ray diffraction experiments, have revealed that this compound acts as an ATP-competitive inhibitor. It binds to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.
Furthermore, preliminary screening against the NCI-60 human tumor cell lines showed that this compound exhibits moderate antiproliferative activities, with GI₅₀ values between 1 and 10 µM against 15 different cell lines across various cancer types, including non-small cell lung cancer, colon cancer, and breast cancer.
Experimental Protocols
Isolation of this compound
The isolation of this compound was achieved through a bioassay-guided fractionation procedure.
Figure 1. Workflow for the isolation and discovery of this compound.
-
Extraction: The collected Aplidium sp. tunicate was extracted with an organic solvent to yield a crude extract.
-
Initial Fractionation: The organic extract underwent initial fractionation using solid-phase extraction (SPE).
-
Bioassay-Guided HPLC: The fractions were then subjected to High-Performance Liquid Chromatography (HPLC). Each fraction was tested for its inhibitory activity against J-PKAcα to identify the active components.
-
Preparative HPLC for Purification: The active fraction was further purified using preparative HPLC on a Kinetex 5 μm F5 column (110 Å, 250 × 21.2 mm) with a flow rate of 10 mL/min, eluted with 15% MeCN containing 0.1% TFA. This yielded pure this compound (46.0 mg) and Aplithianine B.
-
Desalting of Aqueous Extract: The aqueous extract was desalted using HP20ss VLC (H₂O wash, followed by MeOH elution). The MeOH fraction was then purified by preparative HPLC as described above.
Structure Elucidation
The chemical structures of this compound and B were determined by a comprehensive analysis of their spectroscopic and spectrometric data.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to elucidate the connectivity of atoms and the overall structure.
Kinase Inhibition Assay
The inhibitory activity of this compound against J-PKAcα and other kinases was determined using a high-throughput assay. The concentration-dependent effects of this compound on the catalytic activities of the kinases were measured to calculate the IC₅₀ values.
Cocrystallization and X-ray Diffraction
To understand the binding mechanism, cocrystallization of this compound with the J-PKAcα fusion protein was performed. The crystal structure of the complex was then determined by X-ray diffraction, which confirmed that this compound binds to the ATP-binding pocket of the kinase.
Signaling Pathway and Therapeutic Potential
This compound's potent inhibition of J-PKAcα, PKA, CLK, and PKG kinases highlights its potential as a lead compound for the development of therapeutics for a range of diseases.
Figure 2. this compound's mechanism of action and therapeutic potential.
The inhibition of these kinases can modulate various downstream cellular processes, including cell proliferation, gene expression, metabolism, and apoptosis. The specific targeting of the J-PKAcα fusion kinase makes this compound a particularly promising candidate for the treatment of FLHCC, a rare and aggressive liver cancer. The broader activity against other kinases suggests potential applications in other cancers, Cushing's disease, and even infectious diseases like malaria.
Future Directions
The discovery of this compound opens up new avenues for the development of novel kinase inhibitors. An efficient, four-step total synthesis of this compound has already been accomplished, which will enable further structure-activity relationship (SAR) studies. This will allow for the chemical modification of the Aplithianine scaffold to improve its potency, selectivity, and pharmacokinetic properties. The development of more selective and potent analogs of this compound could lead to the next generation of targeted therapies for a variety of diseases.
References
Unveiling the Structure of Aplithianine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplithianine A, a novel alkaloid isolated from the marine tunicate Aplidium sp., has emerged as a potent inhibitor of serine/threonine kinases.[1] Its unique chemical architecture, featuring an unfused, unoxidized dihydro-1,4-thiazine moiety, presents a compelling scaffold for the development of targeted therapeutics.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed NMR spectroscopic data, experimental protocols for its isolation and synthesis, and a visualization of its mechanism of action.
Structure Elucidation and Spectroscopic Data
The structure of this compound was determined through a meticulous analysis of its spectroscopic and spectrometric data.[1] High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula as C₁₃H₁₃N₇S.[1]
NMR Spectroscopic Data
Initial NMR experiments in DMSO-d₆ resulted in broad and weak signals. However, switching the solvent to methanol-d₄ provided clear and unambiguous data for structure elucidation. The complete ¹H and ¹³C NMR data are summarized in the tables below.
Table 1: ¹H NMR Data of this compound (600 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 8.16 | s | |
| 8 | 8.23 | s | |
| 2' | 3.19 | t | 5.4 |
| 3' | 4.61 | t | 5.4 |
| 5' | 6.80 | s | |
| 2'' | 7.69 | s | |
| 4'' | 8.99 | s | |
| N-CH₃ | 4.02 | s |
Table 2: ¹³C NMR Data of this compound (150 MHz, CD₃OD)
| Position | δC (ppm) |
| 2 | 153.4 |
| 4 | 157.0 |
| 5 | 119.9 |
| 6 | 151.8 |
| 8 | 143.2 |
| 2' | 26.6 |
| 3' | 42.8 |
| 5' | 128.7 |
| 6' | 120.3 |
| 2'' | 137.9 |
| 4'' | 120.9 |
| 5'' | 134.1 |
| N-CH₃ | 35.1 |
Experimental Protocols
Isolation of this compound
This compound was isolated from the organic solvent extract of the marine tunicate Aplidium sp. through a bioassay-guided fractionation procedure.
Workflow for the Isolation of this compound
References
The Kinase Inhibitor Aplithianine A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplithianine A is a naturally derived compound that has emerged as a potent inhibitor of specific serine/threonine kinases. Isolated from the marine tunicate Aplidium sp., this novel alkaloid presents an unprecedented chemical scaffold with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its primary molecular targets, inhibitory profile, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound and its analogs as targeted therapeutic agents.
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which this compound exerts its inhibitory effects is through competitive binding to the ATP pocket of its target kinases.[1][2] This has been substantiated through multiple lines of experimental evidence, including enzymatic assays and co-crystallization studies.
A Schild/Gaddum ATP competition assay demonstrated that this compound functions as an ATP-competitive inhibitor of the J-PKAcα catalytic activities. Further confirmation of this mechanism was achieved through X-ray co-crystallography, which revealed that this compound binds directly within the ATP-binding pocket of the J-PKAcα fusion protein. This direct competition with ATP for binding to the kinase's active site effectively blocks the phosphotransfer reaction, thereby inhibiting the downstream signaling cascade.
Primary Kinase Targets and Inhibitory Profile
This compound has demonstrated potent inhibitory activity against a select group of serine/threonine kinases, with a particularly strong affinity for the catalytic subunit alpha of Protein Kinase A (PKAcα) and its oncogenic fusion protein, J-PKAcα.
The J-PKAcα fusion protein, a result of the DNAJB1-PRKACA gene fusion, is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), making it a prime therapeutic target. This compound showed an initial potent inhibition against J-PKAcα with an IC50 of approximately 1 μM in the primary screening assay.
Kinome profiling of this compound against a panel of 370 kinases revealed a selective inhibition profile. Beyond PKA, it demonstrated potent inhibition of kinases in the CLK and PKG families, with IC50 values in the nanomolar range. This selectivity suggests that this compound is not a promiscuous kinase inhibitor, which is a desirable characteristic for a therapeutic candidate.
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Compound | Target Kinase | IC50 (μM) |
| This compound | J-PKAcα | ~1 |
| This compound | Wild-type PKA | 0.084 |
| This compound | CLK family kinases | 0.011 - 0.090 |
| This compound | PKG family kinases | 0.011 - 0.090 |
| Compound | Binding Affinity (Kd) to J-PKAcα (μM) |
| This compound | Data from three independent experiments, mean ± SEM |
Preliminary cell-based evaluation of this compound in the NCI-60 Human Tumor Cell Lines Screen showed moderate antiproliferative activities, with GI50 values between 1 and 10 μM against 15 different cancer cell lines, including non-small cell lung cancer, colon cancer, and breast cancer.
Signaling Pathway Inhibition
Protein Kinase A (PKA) is a crucial mediator of signal transduction pathways, regulating a wide array of cellular processes. The catalytic subunit of PKA, upon activation, phosphorylates numerous substrate proteins, including the transcription factor CREB (cAMP response element-binding protein). The inhibition of J-PKAcα by this compound disrupts this signaling cascade.
Caption: PKA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound as a kinase inhibitor involved a series of biochemical and biophysical assays. The detailed methodologies for these key experiments are outlined below.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Biochemical PKAcα Assay (Dose-Response)
This assay was adapted from a primary high-throughput screening assay to determine the dose-dependent inhibition of J-PKAcα and wild-type PKAcα by this compound and its analogs.
-
Reagents & Materials:
-
Kinase Buffer: Composition as previously described.
-
Compound Solution: Prepared in 0.1 M Tris pH 7.5 buffer containing 50 μM ATP, 1 μM cAMP, 0–200 μM test compound, and 0.5% DMSO.
-
Enzyme: 1 nM J-PKAcα holoenzyme complex or 0.75 nM for wild-type PKAcα.
-
Substrate: 50 μM biotinylated-peptide substrate CREB (KRREILSRRPSYR).
-
-
Protocol:
-
The compound solution is diluted two-fold with the kinase assay buffer.
-
The kinase reaction is initiated by mixing the diluted compound solution with the enzyme and substrate.
-
The reaction is allowed to proceed for a defined period.
-
The level of substrate phosphorylation is quantified to determine the extent of kinase inhibition.
-
IC50 values are calculated from the dose-response curves.
-
Schild/Gaddum ATP Competition Assay
This assay was employed to definitively establish that this compound is an ATP-competitive inhibitor.
-
Reagents & Materials:
-
Kinase Assay Buffer
-
Compound Solution: Composed of 0–3 mM ATP, 0–3 μM this compound, and 1 μM cAMP.
-
Enzyme: 1 nM J-PKAcα holoenzyme complex.
-
Substrate: 50 μM biotinylated-peptide substrate.
-
-
Protocol:
-
20 μL of the compound solution is mixed with 40 μL of the kinase assay buffer.
-
The kinase reaction solution contains 1 nM J-PKAcα holoenzyme complex and 50 μM biotinylated-peptide substrate.
-
The reaction proceeds for 30 minutes.
-
The results are analyzed to determine the competitive nature of the inhibition.
-
Microscale Thermophoresis (MST) Assay
MST was used to measure the direct binding affinity (equilibrium dissociation constant, Kd) of this compound and its analogs to the J-PKAcα protein.
-
Reagents & Materials:
-
Fluorescently labeled N-terminal His6-tagged J-PKAcα protein.
-
This compound and its analogs.
-
-
Protocol:
-
A constant concentration of the fluorescently labeled J-PKAcα is incubated with a serial dilution of the test compound.
-
The samples are loaded into capillaries.
-
The thermophoretic movement of the labeled protein is measured in response to a microscopic temperature gradient.
-
Changes in thermophoresis upon ligand binding are used to calculate the Kd value.
-
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of selective kinase inhibitors. Its ATP-competitive mechanism of action against key oncogenic kinases, such as J-PKAcα, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation.
Future research will likely focus on the optimization of the aplithianine scaffold to enhance both cellular activity and kinase selectivity. The development of more potent and selective analogs will be crucial for advancing these compounds into preclinical and clinical studies, particularly for diseases driven by the targeted kinases, such as fibrolamellar hepatocellular carcinoma. The total synthesis of this compound has been achieved, which will facilitate the generation of a wider range of analogs for structure-activity relationship studies and further biological evaluation.
References
Unveiling the Potent and Selective Inhibition of J-PKAcα by Aplithianine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Aplithianine A, a marine-derived natural product, with the oncogenic fusion kinase J-PKAcα. J-PKAcα, a result of the DNAJB1-PRKACA gene fusion, is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies for assessing binding affinity, and visualizes the relevant signaling pathways and experimental workflows.
Executive Summary
This compound has been identified as a potent inhibitor of the J-PKAcα kinase. It competitively binds to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity. This guide presents the binding affinity data for this compound and its analogues, outlines the microscale thermophoresis (MST) methodology used to determine these values, and illustrates the J-PKAcα signaling cascade. The findings underscore the potential of this compound as a scaffold for the development of targeted therapies for FLHCC.
Quantitative Binding Affinity Data
The binding affinity of this compound and its semi-synthetic analogs for J-PKAcα has been quantitatively assessed, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). These values are crucial for understanding the potency and direct binding interaction of the compounds with the target kinase.
| Compound | J-PKAcα IC50 (μM) | PKAcα IC50 (μM) | J-PKAcα Kd (μM) |
| This compound (1) | ~1 | 1.1 | N/A |
| Aplithianine B (2) | >200 | >200 | N/A |
| Monobrominated analog (3) | 1.0 | 1.1 | N/A |
| Dibrominated analog (4) | >200 | >200 | N/A |
| Sulfoxide analog (5) | >200 | >200 | N/A |
| Sulfone analog (6) | >200 | >200 | N/A |
N/A: Data not available from the provided search results.
Experimental Protocols
The determination of the binding affinity between this compound and J-PKAcα was primarily achieved through Microscale Thermophoresis (MST). This section provides a detailed methodology based on established protocols for such assays.
Expression and Purification of His6-tagged J-PKAcα
-
Gene Expression : The gene encoding for N-terminally His6-tagged J-PKAcα is cloned into a suitable expression vector (e.g., pET vector) and transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Cell Culture and Induction : The transformed E. coli are cultured in Luria-Bertani (LB) medium at 37°C until an optimal optical density (OD600) is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography : The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution : The His6-tagged J-PKAcα is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Purity and Concentration Determination : The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford or BCA assay.
Microscale Thermophoresis (MST) for Binding Affinity Measurement
-
Protein Labeling : The purified His6-tagged J-PKAcα is fluorescently labeled. A common method for His-tagged proteins is the use of a RED-tris-NTA 2nd Generation dye (NanoTemper Technologies), which has a high affinity for the His-tag. The labeling is performed according to the manufacturer's protocol. The final concentration of the labeled protein is typically in the low nanomolar range.
-
Ligand Preparation : A series of 16 1:1 serial dilutions of this compound is prepared in the MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20). The highest concentration should be at least 20-fold higher than the expected Kd.
-
Sample Preparation : Equal volumes of the labeled J-PKAcα and each dilution of this compound are mixed and incubated for a short period to allow the binding to reach equilibrium.
-
MST Measurement : The samples are loaded into standard or premium capillaries and the measurement is performed on a Monolith NT.115 or a similar instrument (NanoTemper Technologies).
-
Instrument Settings : Typical settings for a small molecule-protein interaction study are:
-
LED power: 20-80% (adjusted to achieve an initial fluorescence of 200-1000 units).
-
MST power: 40-80% (medium to high).
-
-
Data Analysis : The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The data are then fitted to a Kd model (e.g., the law of mass action) using the MO.Affinity Analysis software to determine the equilibrium dissociation constant (Kd).
Visualizations
J-PKAcα Signaling Pathway in FLHCC
The oncogenic J-PKAcα fusion protein is constitutively active, leading to the dysregulation of downstream signaling pathways critical for cell growth and proliferation. A key consequence is the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs), which in turn leads to the activation of the transcriptional co-activator CRTC2. CRTC2 then translocates to the nucleus and, in complex with CREB and the histone acetyltransferase p300, drives the expression of genes involved in cell proliferation and survival.
Caption: J-PKAcα signaling cascade in FLHCC.
Experimental Workflow for MST Binding Assay
The workflow for determining the binding affinity of this compound to J-PKAcα using Microscale Thermophoresis involves several key steps, from protein preparation to data analysis.
Caption: Workflow for MST-based binding analysis.
Logical Relationship of Competitive Inhibition
This compound functions as a competitive inhibitor of J-PKAcα, meaning it directly competes with the endogenous ligand, ATP, for binding to the active site of the kinase.
Caption: Competitive inhibition of J-PKAcα by this compound.
Biological activity of Aplithianine A on serine/threonine kinases
An In-Depth Technical Guide on the Biological Activity of Aplithianine A on Serine/Threonine Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of this compound, a marine-derived natural product, with a specific focus on its inhibitory effects on serine/threonine kinases. The information presented herein is collated from peer-reviewed scientific literature, detailing its discovery, mechanism of action, kinase selectivity profile, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.
Introduction
This compound is an unprecedented alkaloid discovered through a high-throughput screening of a natural product library for inhibitors of the J-PKAcα fusion kinase.[1][2][3] This chimeric kinase, resulting from a DNAJB1-PRKACA gene fusion, is a key oncogenic driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare and aggressive liver cancer.[4][5] this compound, isolated from the marine tunicate Aplidium sp., has emerged as a potent inhibitor of not only the J-PKAcα fusion protein but also a select group of other serine/threonine kinases, establishing it as a promising scaffold for the development of targeted cancer therapies and other therapeutic agents.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. Mechanistic studies, including X-ray cocrystallization, have confirmed that this compound binds directly within the ATP-binding pocket of the kinase's catalytic subunit. This direct competition with ATP prevents the transfer of a phosphate group to substrate proteins, thereby inhibiting the kinase's catalytic activity and disrupting downstream signaling pathways.
Quantitative Data: Kinase Inhibition Profile
This compound has been profiled against a large panel of human kinases, revealing potent and selective inhibitory activity against several serine/threonine kinases. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibitory Activity of this compound against Primary Target Kinases
| Kinase Target | IC50 Value | Assay Type | Reference |
| J-PKAcα (fusion kinase) | ~1 µM | Primary Screening Assay | |
| Wild-type PKA | 84 nM | Kinome Screening |
Table 2: Inhibitory Activity of this compound against Kinase Families
| Kinase Family | IC50 Range | Assay Type | Reference |
| CLK Family | ~11–90 nM | Human Kinome Profiling | |
| PKG Family | ~11–90 nM | Human Kinome Profiling | |
| DYRK Family | Potent Inhibition | Human Kinome Profiling |
Experimental Protocols
The biological activity of this compound was characterized using a series of established biochemical and cell-based assays.
High-Throughput Screening (HTS)
The initial discovery of this compound resulted from a high-throughput assay designed to identify inhibitors of J-PKAcα catalytic activity. The NCI Program for Natural Product Discovery (NPNPD) prefractionated natural product library was screened, leading to the identification of an active fraction from an Aplidium sp. marine tunicate.
Kinase Inhibition and Kinome Profiling
To determine the potency and selectivity of this compound, in vitro kinase inhibition assays were performed.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of a specific kinase's activity (IC50).
-
General Protocol:
-
Recombinant kinase enzyme is incubated with a specific peptide substrate and ATP in a suitable buffer system.
-
This compound is added in a range of concentrations to different reaction wells.
-
The kinase reaction is initiated (e.g., by adding ATP) and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as incorporation of radioactive ³²P-ATP, fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
-
Kinome Profiling: To assess selectivity, this compound was tested against a large panel of 370 human kinases, revealing potent inhibition of the CLK, PKG, and DYRK families.
Mechanism of Action Studies
-
Microscale Thermophoresis (MST): This technique was used to confirm direct binding between this compound and the J-PKAcα catalytic unit and to determine the equilibrium dissociation constants (Kd). A fluorescently labeled J-PKAcα protein was used, and changes in thermophoretic movement upon binding to this compound were measured.
-
X-ray Cocrystallization: To visualize the binding mode, a complex of the J-PKAcα protein and this compound was crystallized, and its structure was solved using X-ray diffraction. The resulting structure confirmed that this compound occupies the ATP binding pocket, validating the ATP-competitive mechanism.
Cell-Based Assays
The antiproliferative effects of this compound were evaluated using the NCI-60 Human Tumor Cell Lines Screen. This screen assesses the growth inhibition (GI50) across 60 different human cancer cell lines. This compound demonstrated moderate antiproliferative activities, with GI50 values ranging from 1 to 10 µM against 15 of the cell lines, including non-small cell lung cancer (NSCLC), colon, and breast cancer lines. Furthermore, selected synthetic analogs of this compound were shown to inhibit the intracellular phosphorylation of the CREB peptide substrate in NIH/3T3 cells, confirming target engagement in a cellular context.
Affected Signaling Pathways and Therapeutic Potential
The kinases potently inhibited by this compound are involved in numerous critical cellular processes. Their dysregulation is implicated in various diseases, particularly cancer.
-
PKA (Protein Kinase A): A key mediator of cAMP signaling, PKA regulates metabolism, gene expression, and cell proliferation. The J-PKAcα fusion in FLHCC leads to aberrant, uncontrolled PKA activity.
-
CLK (CDC-Like Kinase) and DYRK (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase) Families: These kinases are involved in the regulation of pre-mRNA splicing, cell cycle control, and neuronal development. Their inhibition has potential applications in treating solid tumors, leukemias, and neurodegenerative diseases.
-
PKG (cGMP-dependent Protein Kinase): PKG is a crucial regulator in the nitric oxide (NO) signaling pathway and is a validated target for anti-malaria chemotherapy.
The selective inhibition profile of this compound suggests its scaffold could be exploited for developing therapies against FLHCC, Cushing's Disease (implicating wild-type PKA), gastric or colon cancer (implicating CLK and DYRK kinases), and malaria (implicating PKG).
Conclusion and Future Directions
This compound is a novel, marine-derived inhibitor of serine/threonine kinases with a unique chemical scaffold. It demonstrates potent, ATP-competitive inhibition of the oncogenic J-PKAcα fusion protein and shows selectivity for the PKA, CLK, PKG, and DYRK kinase families. Its discovery has paved the way for further exploration of this compound class as therapeutic agents. An efficient four-step total synthesis of this compound has been developed, enabling the generation of analogs with improved potency and selectivity. Future research will likely focus on optimizing the Aplithianine scaffold to enhance cellular activity and kinase selectivity for specific disease-related targets, moving these promising compounds towards clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
Unveiling Aplithianine A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural origin and the detailed isolation process of Aplithianine A, a novel protein kinase inhibitor with significant potential in therapeutic applications. Discovered through a bioassay-guided fractionation of a marine organism, this document outlines the precise methodologies employed for its extraction, purification, and characterization.
Natural Source
This compound is a natural product isolated from the marine tunicate, Aplidium sp. The specific organism that yielded this compound was collected off the coast of South Africa.[1][2] Marine tunicates, belonging to the phylum Chordata, are known producers of a diverse array of bioactive secondary metabolites.
Isolation and Purification
The isolation of this compound was guided by a high-throughput screening assay designed to identify inhibitors of the J-PKAcα kinase.[1][2] The process involved a multi-step procedure commencing with the extraction from the marine tunicate, followed by bioassay-guided fractionation, solid-phase extraction (SPE), and multiple rounds of High-Performance Liquid Chromatography (HPLC).
Extraction
The initial extraction process to obtain the crude extract containing this compound is not explicitly detailed in the primary literature. However, standard practices for marine invertebrate natural product extraction typically involve the use of organic solvents to separate compounds from the biomass. Following this, the crude extract is often partitioned between different solvents to achieve a preliminary separation of compounds based on polarity.
Bioassay-Guided Fractionation
The crude extract was subjected to fractionation, with each fraction being tested for its inhibitory activity against the J-PKAcα kinase. This bioassay-guided approach ensures that only the fractions containing the active compound(s) are carried forward for further purification, thereby increasing the efficiency of the isolation process. This compound demonstrated potent inhibition of J-PKAcα with an IC50 of approximately 1 µM in the primary screening assay.[1]
Solid-Phase Extraction (SPE) and Initial Purification
Further purification of the active fractions was achieved using solid-phase extraction and other chromatographic techniques. While the specific details of the SPE protocol for this compound are not fully available, this technique is generally used to desalt and concentrate the sample, as well as to separate compounds based on their physical and chemical properties. For instance, the aqueous extract was desalted using an HP20ss VLC column, washed with water, and the active compounds were eluted with methanol.
High-Performance Liquid Chromatography (HPLC)
The final purification of this compound was accomplished through multiple steps of preparative and semi-preparative HPLC. The specific conditions for the final purification steps are summarized in the table below.
| Parameter | Preparative HPLC (Aqueous Extract) | Semi-preparative HPLC (Organic Extract Subfraction) |
| Column | Kinetex 5 µm F5 (110 Å, 250 × 21.2 mm) | Kinetex 5 µm F5 (110 Å, 250 × 10 mm) |
| Mobile Phase | 15% MeCN with 0.1% TFA | 12% MeCN with 0.1% TFA |
| Flow Rate | 10 mL/min | 4 mL/min |
| Yield | 66 mg of this compound | 6.9 mg of this compound |
Table 1: HPLC Conditions for the Purification of this compound
From the organic solvent extract, a total of 46.0 mg of this compound was obtained through similar isolation procedures.
Structural Characterization
The structure of this compound was elucidated through a comprehensive analysis of its spectroscopic data.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Data |
| Appearance | White solid |
| UV (MeOH) λmax (log ε) | 242 (3.98), 333 (4.23) nm |
| IR (neat) νmax | 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm-1 |
| HRESIMS m/z [M+H]+ | 300.1028 (calculated for C13H14N7S, 300.1026) |
| 1H and 13C NMR | Data available in the supporting information of the primary publication. |
Table 2: Spectroscopic Data for this compound
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the J-PKAcα kinase. The J-PKAcα fusion protein is a key driver in the oncogenesis of fibrolamellar hepatocellular carcinoma (FLHCC). The binding of this compound to the ATP pocket of J-PKAcα prevents the phosphorylation of its downstream targets.
Figure 1. Signaling pathway of J-PKAcα and inhibition by this compound.
The constitutively active J-PKAcα fusion protein phosphorylates and inactivates Salt-Inducible Kinases (SIKs). This prevents the phosphorylation and subsequent inactivation of the transcriptional coactivator CRTC2. Active CRTC2 then translocates to the nucleus and promotes the expression of genes involved in cell growth and proliferation. This compound, by competitively binding to the ATP pocket of J-PKAcα, blocks this signaling cascade.
Experimental Protocols
General Experimental Procedures
NMR spectra were recorded on a Bruker Avance III NMR spectrometer operating at 600 MHz for 1H and 150 MHz for 13C. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
Bioassay for J-PKAcα Inhibition
A high-throughput screening assay was utilized to measure the catalytic activity of J-PKAcα. The assay was performed in a dose-dependent manner to evaluate the inhibitory effects of the isolated compounds. The concentration of the compound that causes a 50% decrease in the catalytic activity was determined as the IC50 value.
Isolation of this compound from Aqueous Extract
-
The aqueous extract (15.4 g) was desalted by HP20ss vacuum liquid chromatography (VLC), eluting with a gradient of H2O to MeOH.
-
The fraction eluted with MeOH (660 mg) was subjected to preparative HPLC.
-
HPLC Conditions:
-
Column: Kinetex 5 µm F5 (110 Å, 250 × 21.2 mm)
-
Mobile Phase: 15% MeCN with 0.1% TFA
-
Flow Rate: 10 mL/min
-
-
This yielded 66 mg of this compound.
Isolation of this compound from Organic Extract
-
The organic solvent extract (1.38 g) was subjected to a similar multi-step purification process.
-
A subfraction was purified by semi-preparative HPLC.
-
HPLC Conditions:
-
Column: Kinetex 5 µm F5 (110 Å, 250 × 10 mm)
-
Mobile Phase: 12% MeCN with 0.1% TFA
-
Flow Rate: 4 mL/min
-
-
This yielded 6.9 mg of this compound from this specific subfraction, with a total of 46.0 mg obtained from the entire organic extract.
Conclusion
This compound represents a promising new scaffold for the development of kinase inhibitors, particularly for cancers driven by the J-PKAcα fusion protein. This guide provides a comprehensive overview of its natural source and the detailed methodologies for its isolation and characterization, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology. The provided experimental details and the elucidation of its mechanism of action offer a solid foundation for further investigation and development of this compound and its analogs as potential therapeutic agents.
References
In-Depth Spectroscopic Data Interpretation and Methodologies for Aplithianine A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Aplithianine A, a novel kinase inhibitor isolated from a marine tunicate of the Aplidium species. The following sections detail the methodologies employed for its isolation and characterization, present its complete spectroscopic data in a structured format, and illustrate key related biological and experimental pathways.
Summary of Spectroscopic and Physical Data
This compound was isolated as a white solid.[1] Its molecular formula was established as C₁₃H₁₃N₇S through high-resolution electrospray ionization mass spectrometry (HRESIMS) in conjunction with ¹H and ¹³C NMR data.[1]
Table 1: General Spectroscopic and Physical Properties
| Property | Value | Reference |
| Appearance | White Solid | [1] |
| Molecular Formula | C₁₃H₁₃N₇S | [1] |
| HRESIMS [M+H]⁺ | m/z 300.1028 (Calcd. for C₁₃H₁₄N₇S, 300.1026) | [1] |
Table 2: UV and IR Spectroscopic Data
| Spectroscopy | Data | Reference |
| UV (MeOH) | λₘₐₓ (log ε) 242 (3.98), 333 (4.23) nm | |
| IR (neat) | νₘₐₓ 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm⁻¹ |
Table 3: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)
| Position | δH (ppm), mult. (J in Hz) |
| 2 | 3.32, t (5.8) |
| 3 | 4.61, t (5.8) |
| 5 | 7.63, s |
| 2' | 8.84, s |
| 4' | 7.91, d (1.4) |
| 5' | 7.50, d (1.4) |
| 8' | 8.28, s |
| N-CH₃ | 4.02, s |
Table 4: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD)
| Position | δC (ppm), type |
| 2 | 26.2, CH₂ |
| 3 | 42.8, CH₂ |
| 5 | 128.7, CH |
| 6 | 149.0, C |
| 2' | 155.0, CH |
| 4' | 143.5, CH |
| 5' | 121.2, CH |
| 6' | 154.0, C |
| 8' | 148.0, CH |
| N-CH₃ | 35.1, CH₃ |
| Imidazole C-2 | 141.2, C |
| Imidazole C-4 | 127.8, C |
Experimental Protocols
Isolation and Purification
This compound was isolated from the organic solvent extract of an Aplidium sp. marine tunicate. The isolation process employed bioassay-guided fractionation. The primary separation techniques included solid-phase extraction (SPE) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
The structural elucidation of this compound was achieved through a comprehensive analysis of its spectroscopic and spectrometric data.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR data were acquired on a Bruker Avance III NMR spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C, equipped with a 3 mm cryogenic probe. Initial measurements in DMSO-d₆ showed broad and weak signals, which was resolved by using methanol-d₄ (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the exact mass and molecular formula of the compound.
-
UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectra were recorded in methanol (MeOH).
-
IR Spectroscopy: Infrared (IR) spectra were obtained using a neat sample.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram outlines the key steps in the discovery and characterization of this compound, from collection to final structure elucidation and initial biological screening.
Caption: Workflow from marine source to purified active compound.
Signaling Pathway Inhibition
This compound is an ATP-competitive inhibitor that has shown potent inhibition of several serine/threonine kinases, including Protein Kinase G (PKG). The cGMP-PKG signaling pathway is crucial in various physiological processes. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by this compound.
Caption: Inhibition of active PKG by this compound.
References
Unveiling the ATP-Competitive Inhibition of Aplithianine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplithianine A is a naturally derived alkaloid, isolated from the marine tunicate Aplidium sp., that has emerged as a potent inhibitor of a select group of serine/threonine kinases.[1][2][3] Its unique chemical scaffold and mechanism of action make it a compound of significant interest for drug discovery, particularly in the context of oncology and other diseases driven by aberrant kinase activity.[2][3] This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to support further research and development efforts.
Mechanism of Action: An ATP-Competitive Inhibitor
This compound exerts its inhibitory effects by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of target kinases. This mode of action has been unequivocally confirmed through mechanistic studies, including cocrystallization and X-ray diffraction experiments, which revealed that this compound binds within the ATP pocket of the kinase. This competitive binding prevents the kinase from utilizing ATP for the phosphorylation of its downstream substrates, thereby effectively blocking the signaling cascade.
The ATP-competitive nature of an inhibitor is a critical characteristic in drug development. It implies that the inhibitor's potency can be influenced by the intracellular concentration of ATP. Understanding this relationship is crucial for translating in vitro findings to cellular and in vivo models.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against several key kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different targets.
| Target Kinase | This compound IC50 | Reference |
| J-PKAcα (DNAJB1-PRKACA fusion) | ~1 µM (primary screen) | |
| Wild-type PKA (Protein Kinase A) | 84 nM | |
| CLK (Cdc2-like kinase) family kinases | 11–90 nM | |
| PKG (Protein Kinase G) family kinases | 11–90 nM |
Table 1: Inhibitory Activity of this compound against Target Kinases. This table summarizes the IC50 values of this compound for various serine/threonine kinases, highlighting its potent and selective inhibitory profile.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the ATP-competitive inhibition of this compound. These protocols are intended to serve as a guide for researchers seeking to replicate or build upon these findings.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay is a fundamental method for determining the IC50 value of a kinase inhibitor.
Objective: To quantify the potency of this compound in inhibiting a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., J-PKAcα, PKA)
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase and the specific peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Schild/Gaddum ATP Competition Assay
This assay is specifically designed to confirm the ATP-competitive mechanism of an inhibitor.
Objective: To determine if this compound's inhibitory activity is dependent on the ATP concentration, a hallmark of competitive inhibition.
Materials:
-
Same as the in vitro kinase inhibition assay, but with non-radiolabeled ATP.
-
Detection system for phosphorylated substrate (e.g., antibody-based detection like ELISA or a fluorescent readout).
Procedure:
-
Perform a series of kinase inhibition assays as described above.
-
For each assay series, use a different, fixed concentration of ATP (e.g., ranging from below to above the Km value).
-
In each series, determine the IC50 value of this compound.
-
Plot the log of (dose ratio - 1) against the log of the this compound concentration. The dose ratio is the ratio of the IC50 in the presence of a given ATP concentration to the IC50 at the lowest ATP concentration.
-
A linear Schild plot with a slope of approximately 1 is indicative of competitive inhibition.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a powerful technique to measure the direct binding of a small molecule to a protein in solution.
Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to a target kinase.
Materials:
-
Fluorescently labeled purified kinase (e.g., via a fluorescent tag like NT-647).
-
Unlabeled this compound.
-
MST buffer (e.g., PBS with 0.05% Tween-20).
-
MST instrument and capillaries.
Procedure:
-
Prepare a constant concentration of the fluorescently labeled kinase in MST buffer.
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix the labeled kinase with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled kinase in the MST instrument. The binding of this compound will alter the thermophoretic properties of the kinase.
-
Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a binding curve to determine the Kd value.
Signaling Pathways and Visualizations
This compound's inhibitory activity against PKA, PKG, and CLK kinases implicates its potential to modulate several critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the point of inhibition by this compound.
References
Initial in vitro studies of Aplithianine A
An In-Depth Technical Guide to the Initial in vitro Studies of Aplithianine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, naturally occurring alkaloid discovered from the marine tunicate Aplidium sp.[1][2][3][4]. It has been identified as a potent inhibitor of a select group of serine/threonine kinases, demonstrating a competitive binding mechanism within the ATP-binding pocket of these enzymes[1]. This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, including its inhibitory activities, experimental protocols, and the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs has been quantified against several protein kinases and cancer cell lines. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values reported in initial studies.
Table 1: Kinase Inhibition Data for this compound
| Target Kinase | IC50 Value | Assay Type | Reference |
| J-PKAcα | ~1 µM | High-Throughput Screen | |
| Wild-type PKA | 84 nM | Kinome Screen | |
| CLK Family Kinases | ~11-90 nM | Kinome Screen | |
| PKG Family Kinases | ~11-90 nM | Kinome Screen |
Table 2: NCI-60 Panel Growth Inhibition Data for this compound
| Cancer Cell Line Type | GI50 Value Range | Reference |
| Non-Small Cell Lung Cancer | 1-10 µM | |
| Colon Cancer | 1-10 µM | |
| Breast Cancer | 1-10 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections describe the key experimental protocols used in the characterization of this compound.
High-Throughput Screening (HTS) for J-PKAcα Inhibitors
The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying inhibitors of the J-PKAcα kinase.
-
Library: NCI Program for Natural Product Discovery (NPNPD) prefractionated natural product library.
-
Assay Principle: A luminescence-based kinase assay that measures the amount of ADP produced, which is proportional to kinase activity.
-
Protocol:
-
Recombinant Human J-PKAcα (His-tagged) was used as the enzyme source.
-
A suitable peptide substrate (e.g., Kemptide) and ATP were prepared in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
The assay was performed in a 384-well plate format.
-
Test compounds from the library were added to the wells.
-
The kinase reaction was initiated by the addition of the ATP/substrate mixture.
-
After incubation (e.g., 30°C for 45 minutes), a reagent such as ADP-Glo™ was added to stop the reaction and convert the generated ADP to a detectable luminescent signal.
-
Luminescence was measured using a plate reader.
-
Percent inhibition was calculated relative to positive and negative controls.
-
Kinome Profiling
To assess the selectivity of this compound, its inhibitory activity was tested against a large panel of human kinases.
-
Panel: A panel of 370 human kinases was used for the kinome scan.
-
Assay Principle: Typically, these screens utilize radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound.
-
Protocol:
-
This compound was tested at a fixed concentration (e.g., 10 µM) against the kinase panel.
-
For kinases showing significant inhibition, dose-response curves were generated to determine the IC50 values.
-
The assays were performed in a multi-well plate format.
-
Each well contained a specific kinase, its substrate, ATP (often radiolabeled), and the test compound.
-
Following incubation, the incorporation of phosphate into the substrate was quantified to determine kinase activity.
-
NCI-60 Human Tumor Cell Line Screen
The antiproliferative activity of this compound was evaluated using the NCI-60 screen.
-
Cell Lines: A panel of 60 different human cancer cell lines, representing 9 different cancer types.
-
Assay Principle: The sulforhodamine B (SRB) assay is used to measure cell density by staining total cellular protein.
-
Protocol:
-
Cells were seeded in 96-well plates and allowed to attach for 24 hours.
-
This compound was added to the plates over a 5-log concentration range.
-
The plates were incubated for an additional 48 hours.
-
Cells were then fixed with trichloroacetic acid and stained with SRB dye.
-
The bound dye was solubilized, and the absorbance was read on a plate reader.
-
The GI50 values were calculated from the dose-response curves.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the experimental workflows.
Discovery and Initial Characterization Workflow
Caption: Workflow for the discovery and initial in vitro characterization of this compound.
PKA Signaling Pathway Inhibition
Caption: Inhibition of the PKA signaling pathway by this compound.
CLK-Mediated Splicing Regulation Pathway Inhibition
Caption: Inhibition of CLK-mediated pre-mRNA splicing by this compound.
PKG Signaling Pathway Inhibition
Caption: Inhibition of the PKG signaling pathway by this compound.
Conclusion
The initial in vitro characterization of this compound reveals it to be a promising new scaffold for the development of selective kinase inhibitors. Its activity against kinases implicated in cancer and other diseases, such as PKA, CLK, and PKG, warrants further investigation. The data and protocols presented in this guide provide a foundation for future research into the therapeutic potential of this compound and its analogs. Further studies are needed to elucidate the detailed mechanisms of action in various cellular contexts and to evaluate its efficacy and safety in preclinical models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Total Synthesis Protocol for the Potent Kinase Inhibitor Aplithianine A
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the total synthesis of Aplithianine A, a novel marine-derived alkaloid with potent and selective inhibitory activity against several serine/threonine kinases.[1][2][3] The protocol is based on the successful four-step synthesis which provides a stable supply of the molecule for further investigation.[1][4] this compound has been identified as a competitive inhibitor of the ATP binding site of kinases, with significant activity against J-PKAcα, PKA, and members of the CLK and PKG families, making it a promising candidate for further drug development.
Overview of the Synthetic Strategy
The total synthesis of this compound has been achieved through an efficient four-step process. The synthesis begins with a Buchwald–Hartwig coupling of commercially available precursors, followed by hydrolysis, amidation, and a final imidazole ring formation. This approach allows for the production of this compound in sufficient quantities for biological evaluation and further analog development.
Experimental Protocols
The following section details the experimental procedures for the key steps in the total synthesis of this compound.
Step 1: Buchwald-Hartwig Coupling
-
Reaction: Coupling of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and 6-bromopurine.
-
Procedure: To a solution of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate (1.0 eq) and 6-bromopurine (1.1 eq) in toluene is added cesium carbonate (2.0 eq), Xantphos (0.1 eq), and palladium(II) acetate (0.05 eq). The reaction mixture is degassed and heated to 110 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired coupled product.
Step 2: Hydrolysis
-
Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.
-
Procedure: The product from Step 1 is dissolved in a mixture of tetrahydrofuran and water (1:1). Lithium hydroxide (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is then acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid, which is used in the next step without further purification.
Step 3: Amidation
-
Reaction: Formation of the Weinreb amide.
-
Procedure: To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide are added N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HATU (1.2 eq), and diisopropylethylamine (3.0 eq). The reaction mixture is stirred at room temperature for 6 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the Weinreb amide.
Step 4: Imidazole Formation and Final Product
-
Reaction: Van Leusen imidazole synthesis to yield this compound.
-
Procedure: The Weinreb amide from Step 3 is first reduced to the corresponding aldehyde. To a solution of the Weinreb amide in anhydrous tetrahydrofuran at -78 °C is added diisobutylaluminium hydride (1.5 eq). The reaction is stirred for 1 hour at this temperature. The reaction is then quenched with methanol and warmed to room temperature. After workup, the crude aldehyde is subjected to the Van Leusen reaction with tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq) in methanol. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to afford this compound.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Reaction | Product | Yield (%) |
| 1 | Buchwald-Hartwig Coupling | Coupled Ester | 85 |
| 2 | Hydrolysis | Carboxylic Acid | Quantitative |
| 3 | Amidation | Weinreb Amide | 75 |
| 4 | Imidazole Formation | This compound | 30 |
| Overall | Total Synthesis | This compound | ~19 |
Table 2: Biological Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| J-PKAcα | ~1000 |
| Wild-type PKA | 84 |
| PKG Family | 11-90 |
| CLK Family | 11-90 |
Visualizations
Diagram 1: Total Synthesis of this compound
Caption: The four-step total synthesis of this compound.
Diagram 2: Mechanism of Action of this compound
Caption: Competitive inhibition of kinases by this compound.
References
Application Notes and Protocols for Aplithianine A in Cell-Based Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplithianine A is a naturally derived serine/threonine kinase inhibitor isolated from the marine tunicate Aplidium sp.[1][2] It represents a novel chemical scaffold with potent and selective inhibitory activity against several kinase families, making it a valuable tool for cancer research and drug discovery.[1][3] This document provides detailed application notes and protocols for the utilization of this compound in cell-based kinase activity assays.
This compound functions as an ATP-competitive inhibitor, binding directly to the ATP pocket of target kinases.[1] Its primary targets include wild-type Protein Kinase A (PKA), the oncogenic fusion kinase DNAJB1-PRKACA (J-PKAcα) found in fibrolamellar hepatocellular carcinoma (FLHCC), and select members of the Protein Kinase G (PKG), CDC-like Kinase (CLK), and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. The dysregulation of these kinases is implicated in numerous pathologies, including various cancers, neurodegenerative diseases, and cardiac conditions.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the reported in vitro inhibitory activity of this compound against a panel of serine/threonine kinases. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.
| Kinase Target | IC50 Value (nM) | Kinase Family | Associated Disease Context | Reference |
| Wild-type PKA | 84 | AGC Kinase | Cancer, Cushing's Disease | |
| J-PKAcα (DNAJB1-PRKACA) | ~1000 | AGC Kinase | Fibrolamellar Hepatocellular Carcinoma (FLHCC) | |
| PKG Family | 11-90 | PKG Kinase | Cardiac Disease, Malaria | |
| CLK Family | 11-90 | CMGC Kinase | Gastric Cancer, Neurodegenerative Diseases |
Signaling Pathway
The diagram below illustrates a simplified Protein Kinase A (PKA) signaling pathway, a key target of this compound. PKA is a critical regulator of numerous cellular processes, and its aberrant activity is linked to several cancers. This compound inhibits PKA by blocking the ATP binding site, thereby preventing the phosphorylation of downstream substrates like CREB.
References
Application Notes and Protocols: Aplithianine A as a Chemical Probe for Kinome Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplithianine A is a naturally derived alkaloid isolated from the marine tunicate Aplidium sp.[1][2] It was identified through a high-throughput screening of natural products by the National Cancer Institute (NCI) as an inhibitor of the oncogenic fusion kinase J-PKAcα (DNAJB1-PRKACA).[1][3][4] This fusion protein is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare liver cancer affecting young adults. This compound possesses a novel chemical scaffold for a kinase inhibitor and demonstrates potent, selective inhibition against distinct classes of serine/threonine kinases. Its development and total synthesis have enabled its use as a chemical probe to investigate kinase biology and for kinome-wide profiling, aiding in the identification of new therapeutic targets.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. X-ray crystallography studies have confirmed that it binds directly to the ATP-binding pocket of the kinase catalytic subunit. By occupying this site, it prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase. This competitive binding mechanism is a common feature of many small-molecule kinase inhibitors.
References
Application Notes and Protocols for Co-crystallization of Aplithianine A with Target Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplithianine A is a naturally derived serine/threonine kinase inhibitor with significant potential for therapeutic development. Isolated from the marine tunicate Aplidium sp., it has demonstrated potent inhibitory activity against several kinases implicated in various diseases, including cancer and malaria.[1][2][3] Structural elucidation of this compound in complex with its target kinases is paramount for understanding its mechanism of action and for facilitating structure-based drug design to develop more potent and selective inhibitors.
This document provides detailed protocols for the co-crystallization of this compound with its primary target kinases: the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), Protein Kinase A (PKA), Cdc-like Kinases (CLK), and Protein Kinase G (PKG).
Target Kinases and Biological Relevance
This compound exhibits a distinct inhibitory profile against a subset of serine/threonine kinases. It competitively binds to the ATP-binding pocket of these enzymes, effectively blocking their catalytic activity.[1][2]
| Target Kinase | Biological Relevance | IC50 (this compound) |
| DNAJB1-PRKACA (J-PKAcα) | Oncogenic driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare and aggressive liver cancer. | ~1 µM |
| Protein Kinase A (PKA) | A key regulator of numerous cellular processes, including metabolism, gene expression, and cell proliferation. Dysregulation of PKA signaling is implicated in various cancers and Cushing's syndrome. | 84 nM (wild-type) |
| Cdc-like Kinases (CLKs) | A family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that regulate pre-mRNA splicing. Their dysregulation is associated with cancer and viral infections. | 11-90 nM range |
| Protein Kinase G (PKG) | A key mediator of the nitric oxide/cyclic GMP signaling pathway, involved in smooth muscle relaxation, platelet aggregation, and cell proliferation. It is a potential therapeutic target for malaria. | 11-90 nM range |
Experimental Workflow for Co-crystallization
The general workflow for obtaining co-crystals of this compound with its target kinases involves several key stages, from protein expression and purification to crystallization screening and optimization.
Detailed Experimental Protocols
The following protocols provide a starting point for the co-crystallization of this compound with its target kinases. Optimization of these conditions will likely be necessary for each specific kinase.
Protocol 1: Target Kinase Expression and Purification
This protocol provides a general framework for obtaining highly pure and active kinase for crystallization trials. Specific details may need to be adjusted based on the individual kinase.
1.1. Expression System Selection:
-
J-PKAcα and PKA: Recombinant human PKA catalytic subunit (PKAcα) and the J-PKAcα fusion protein can be expressed in E. coli using a suitable expression vector (e.g., pET vectors with an N-terminal His-tag).
-
CLKs and PKG: For human CLK1, CLK2, and PKG, a baculovirus expression system using Sf9 or Hi5 insect cells is often preferred to ensure proper protein folding and post-translational modifications.
1.2. Protein Expression:
-
E. coli Expression (J-PKAcα, PKA):
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
-
-
Baculovirus Expression (CLKs, PKG):
-
Generate a recombinant baculovirus containing the kinase gene of interest.
-
Infect Sf9 or Hi5 cells at a density of 1.5-2.0 x 10^6 cells/mL with the high-titer baculovirus.
-
Incubate the culture at 27°C for 48-72 hours.
-
Harvest the cells by centrifugation.
-
1.3. Cell Lysis and Clarification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 5% glycerol, and protease inhibitors).
-
Lyse the cells by sonication or using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
1.4. Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
1.5. Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect fractions corresponding to the monomeric protein peak.
-
Assess protein purity by SDS-PAGE. Pool pure fractions and concentrate to 5-15 mg/mL.
Protocol 2: Co-crystallization of this compound with Target Kinase
This protocol outlines the steps for setting up co-crystallization experiments using the vapor diffusion method.
2.1. This compound Preparation:
-
Synthesize or procure high-purity this compound.
-
Prepare a 10-50 mM stock solution in 100% DMSO.
2.2. Protein-Ligand Complex Formation:
-
To the purified and concentrated kinase solution, add this compound from the DMSO stock to a final concentration that is 5-10 fold higher than the protein concentration (e.g., if the protein is at 0.2 mM, use 1-2 mM this compound). The final DMSO concentration should ideally be kept below 5%.
-
Incubate the mixture on ice for at least 1 hour to facilitate complex formation.
-
(Optional) Centrifuge the mixture at high speed for 10 minutes to remove any precipitated protein or ligand.
2.3. Crystallization Screening:
-
Use commercially available sparse matrix crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen) to broadly sample different crystallization conditions.
-
Set up crystallization plates using either the sitting drop or hanging drop vapor diffusion method.
-
Sitting Drop: Mix 0.5-1 µL of the protein-ligand complex with 0.5-1 µL of the reservoir solution in the sitting drop well.
-
Hanging Drop: Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized coverslip and invert it over the reservoir well.
-
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
2.4. Crystal Optimization:
-
Monitor the plates regularly for crystal growth over several weeks.
-
Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentrations of the precipitant, buffer pH, and salt concentration around the initial hit condition.
-
Techniques such as microseeding can be employed to improve crystal size and quality.
2.5. X-ray Diffraction Data Collection:
-
Harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
Signaling Pathways of Target Kinases
Understanding the signaling context of the target kinases is crucial for interpreting the biological effects of this compound.
PKA Signaling Pathway
The PKA signaling pathway is a central regulator of cellular responses to a variety of extracellular signals.
References
Application of Aplithianine A in FLHCC Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrolamellar Hepatocellular Carcinoma (FLHCC) is a rare liver cancer primarily affecting adolescents and young adults, distinct from typical hepatocellular carcinoma as it often arises in non-cirrhotic livers.[1] A defining molecular characteristic of FLHCC is a somatic 400 kb deletion on chromosome 19, leading to the fusion of the DNAJB1 and PRKACA genes.[1][2] This fusion results in the chimeric protein DNAJB1-PRKACA (J-PKAcα), an aberrantly active protein kinase A catalytic subunit that is considered the primary driver of FLHCC oncogenesis.[1][2] Consequently, J-PKAcα represents a highly attractive therapeutic target for this disease, for which there are currently no approved targeted therapies.
Aplithianine A is a naturally derived alkaloid, originally isolated from the marine tunicate Aplidium sp., that has been identified as a potent inhibitor of J-PKAcα. This document provides detailed application notes and protocols for the use of this compound in FLHCC research models, intended to guide researchers in the pre-clinical investigation of this promising compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the J-PKAcα kinase. X-ray crystallography studies have revealed that this compound binds directly to the ATP-binding pocket of the J-PKAcα catalytic subunit, thereby preventing the phosphorylation of downstream substrates. This mechanism provides a direct means of targeting the primary oncogenic driver in FLHCC.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the FLHCC signaling pathway.
Caption: Mechanism of this compound in FLHCC.
Quantitative Data
The inhibitory activity of this compound and its synthetic analogs has been quantified against the J-PKAcα fusion protein and the wild-type PKA catalytic subunit (PKAcα). The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (Kd).
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | IC₅₀ (µM) | Kd (µM) | Reference |
| This compound (1) | J-PKAcα | ~1 | N/A | |
| This compound (1) | PKAcα (wild-type) | 0.084 | N/A | |
| Aplithianine B (2) | J-PKAcα | >200 | N/A | |
| Analog X | J-PKAcα | Low nM range | N/A |
Note: "N/A" indicates that the data was not available in the cited sources. Analog X represents improved synthetic analogs where specific data points were not provided in the abstract.
Table 2: Kinome Profiling of this compound
| Kinase Family | Representative Kinase | IC₅₀ Range (nM) | Reference |
| CLK | CLK1, CLK2 | 11-90 | |
| PKG | PKG | 11-90 | |
| DYRK | DYRK family | N/A |
Note: this compound has shown potent inhibition against other kinase families, suggesting potential for off-target effects or broader applications.
Experimental Protocols
The following protocols are designed to provide a starting point for the investigation of this compound in FLHCC research models. Optimization may be required depending on the specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is crucial for consistent and reproducible experimental results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
In a sterile environment, weigh the calculated amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the final desired concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied to aid dissolution.
-
For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
J-PKAcα In Vitro Kinase Assay
This protocol is adapted from a high-throughput screening assay used for the discovery of J-PKAcα inhibitors.
Materials:
-
Recombinant J-PKAcα holoenzyme
-
Biotinylated CREB peptide substrate (KRREILSRRPSYR)
-
ATP
-
cAMP
-
Kinase reaction buffer (e.g., 0.1 M Tris, pH 7.5)
-
This compound stock solution
-
384-well assay plates
-
Detection reagents (e.g., HTRF, ELISA-based)
Protocol:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the J-PKAcα holoenzyme (final concentration ~1 nM) and the biotinylated CREB peptide substrate (final concentration ~50 µM) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP (final concentration ~50 µM) and cAMP (final concentration ~1 µM).
-
Incubate the plate at room temperature for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction using an appropriate method (e.g., addition of EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, ELISA).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Caption: Workflow for the J-PKAcα in vitro kinase assay.
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of FLHCC cells.
Materials:
-
FLHCC cell line (e.g., patient-derived cell line or an engineered cell line expressing J-PKAcα)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed the FLHCC cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for a cell viability assay using this compound.
FLHCC Research Models
The selection of an appropriate research model is critical for the evaluation of this compound.
-
Engineered Cell Lines: NIH/3T3 cells have been used to express the J-PKAcα fusion kinase to study the intracellular effects of this compound analogs on downstream targets like CREB phosphorylation.
-
Patient-Derived Xenografts (PDX): PDX models, derived from patient tumors, are valuable for in vivo studies as they more closely recapitulate the genetic and histological features of FLHCC. While direct studies of this compound in FLHCC PDX models have not yet been published, these models are a logical next step for preclinical evaluation.
-
FLHCC Cell Lines: The availability of authenticated FLHCC cell lines is limited. Researchers should carefully source and validate any cell lines used for these studies.
Future Directions and Considerations
While this compound shows significant promise as a targeted therapy for FLHCC, further research is required.
-
In Vivo Efficacy: Studies in FLHCC animal models, such as PDX models, are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound and its optimized analogs.
-
Selectivity and Off-Target Effects: A comprehensive kinome profiling has shown that this compound can inhibit other kinases. The biological consequences of these off-target effects should be investigated.
-
Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance to this compound should be explored in long-term cell culture studies.
-
Combination Therapies: The potential for synergistic effects when this compound is combined with other anti-cancer agents could be a valuable area of investigation.
The development of this compound and its analogs represents a significant step forward in the search for effective treatments for FLHCC. The protocols and data presented here provide a framework for the continued investigation of this promising therapeutic candidate.
References
Application Notes and Protocols for Aplithianine A in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplithianine A is a naturally derived marine alkaloid that has been identified as a potent inhibitor of specific serine/threonine kinases.[1][2][3] Mechanistic studies, including co-crystallization and X-ray diffraction, have revealed that this compound acts as an ATP-competitive inhibitor, binding directly to the ATP pocket of its target kinases.[1][2] Its targets include the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), wild-type Protein Kinase A (PKA), and kinases belonging to the PKG, CLK, and DYRK families. This competitive binding mechanism makes it an ideal candidate for characterization and screening using competitive binding assays.
These application notes provide detailed protocols for utilizing this compound in two common competitive binding assay formats: a Fluorescence Polarization (FP) assay and a Radioligand Binding Assay. These assays are fundamental tools in drug discovery for determining the affinity of a test compound (in this case, this compound or its analogs) for a target protein by measuring its ability to displace a high-affinity labeled ligand.
Principle of Competitive Binding Assays
Competitive binding assays are based on the principle of competition between a labeled ligand (the "tracer" or "probe") and an unlabeled test compound (the "competitor") for a limited number of binding sites on a target protein. By measuring the displacement of the labeled ligand at various concentrations of the unlabeled competitor, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the competitor can be determined.
Data Presentation
The following tables summarize the known quantitative data for this compound and its analogs, which is crucial for designing and interpreting competitive binding assays.
Table 1: Inhibitory Activity of this compound and Analogs against Protein Kinases.
| Compound | Target Kinase | IC50 (µM) |
| This compound (1) | J-PKAcα | ~1 |
| This compound (1) | wild-type PKA | 0.084 |
| Aplithianine B (2) | J-PKAcα | >200 |
| Aplithianine B (2) | wild-type PKA | >200 |
| Monobrominated analog (3) | J-PKAcα | 1.0 |
| Monobrominated analog (3) | wild-type PKA | 1.1 |
| Dibrominated analog (4) | J-PKAcα | >200 |
| Sulfoxide analog (5) | J-PKAcα | >200 |
| Sulfone analog (6) | J-PKAcα | >200 |
Table 2: Binding Affinities of this compound and Analogs to J-PKAcα.
| Compound | Equilibrium Dissociation Constant (Kd) (µM) |
| This compound (1) | 1.86 |
| Aplithianine B (2) | >200 |
| Monobrominated analog (3) | 1.2 |
| Dibrominated analog (4) | >200 |
| Sulfoxide analog (5) | >200 |
| Sulfone analog (6) | >200 |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes how to determine the affinity of this compound for a target kinase using a fluorescence polarization-based competitive binding assay. Since this compound is an ATP-competitive inhibitor, a fluorescently labeled ATP analog or a known fluorescently labeled kinase inhibitor that binds to the ATP site can be used as the tracer.
Materials and Reagents:
-
Purified target kinase (e.g., J-PKAcα, PKA)
-
This compound
-
Fluorescently labeled ATP analog or kinase inhibitor (Tracer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
Procedure:
-
Tracer Concentration Determination:
-
Perform a saturation binding experiment to determine the optimal concentration of the fluorescent tracer.
-
Titrate the tracer against a fixed concentration of the target kinase.
-
The optimal tracer concentration should be at or below its Kd and provide a stable and sufficient fluorescence polarization window (typically >100 mP difference between bound and free tracer).
-
-
This compound Serial Dilution:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span at least three orders of magnitude around the expected IC50. For example, for wild-type PKA, a starting concentration of 10 µM with 1:3 serial dilutions would be appropriate.
-
-
Assay Plate Preparation:
-
Add the assay components to the wells of a 384-well plate in the following order:
-
Assay Buffer
-
This compound (or vehicle for control wells)
-
Target Kinase (at a concentration that results in approximately 50-80% of the tracer being bound)
-
Fluorescent Tracer (at the predetermined optimal concentration)
-
-
Include control wells for "free tracer" (no kinase) and "bound tracer" (tracer and kinase, no this compound).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. This time should be determined empirically (e.g., 30-60 minutes).
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
Protocol 2: Radioligand Binding Assay
This protocol outlines the determination of this compound's binding affinity using a competitive radioligand binding assay. A radiolabeled ATP analog (e.g., [γ-³²P]ATP or [³H]ATP) or a known radiolabeled kinase inhibitor that binds to the ATP pocket can be used as the radioligand.
Materials and Reagents:
-
Purified target kinase (e.g., J-PKAcα, PKA)
-
This compound
-
Radiolabeled ligand (e.g., [γ-³²P]ATP)
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for the Radioligand competitive binding assay.
Procedure:
-
Radioligand Concentration:
-
The concentration of the radioligand should ideally be at or below its Kd for the target kinase to ensure assay sensitivity.
-
-
This compound Serial Dilution:
-
Prepare a serial dilution of this compound in binding buffer, similar to the FP assay protocol.
-
-
Binding Reaction:
-
In microcentrifuge tubes or a 96-well plate, combine:
-
Binding Buffer
-
This compound (or vehicle for total binding, or a high concentration of unlabeled ATP for non-specific binding)
-
Purified Kinase
-
Radioligand
-
-
The final volume should be consistent across all reactions.
-
-
Incubation:
-
Incubate the reactions at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. The kinase-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Pre-soaking the filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter.
-
-
Washing:
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation as described in the FP assay protocol.
-
Signaling Pathway and Mechanism of Inhibition
This compound inhibits serine/threonine kinases by competing with ATP for binding to the enzyme's active site. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade.
Caption: Mechanism of kinase inhibition by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in competitive binding assays. By employing these methodologies, scientists can accurately determine the binding affinity of this compound and its analogs for various kinase targets, facilitating further investigation into their therapeutic potential. The choice between the fluorescence polarization and radioligand binding assays will depend on the available resources, throughput requirements, and safety considerations. Both methods, when properly optimized, are robust and reliable for characterizing ATP-competitive inhibitors like this compound.
References
Aplithianine A: A Potent Tool for Investigating CLK and PKG Kinase Families
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aplithianine A is a naturally derived serine/threonine kinase inhibitor, originally isolated from the marine tunicate Aplidium sp.[1][2][3][4] This compound has demonstrated significant potential as a chemical probe for studying the roles of specific kinase families in various cellular processes and disease states. Of particular note is its potent inhibitory activity against the Cdc-like kinase (CLK) and cGMP-dependent protein kinase (PKG) families.[1] this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain. Its unique scaffold and selective inhibition profile make it a valuable tool for dissecting the signaling pathways regulated by these kinases and for exploring their therapeutic potential in diseases such as cancer, neurodegenerative disorders, and malaria.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding site of sensitive kinases. This was confirmed through cocrystallization and X-ray diffraction experiments with the catalytic subunit of Protein Kinase A (PKA), a related serine/threonine kinase. The binding of this compound to the ATP pocket prevents the kinase from binding its natural substrate, ATP, thereby inhibiting the phosphorylation of downstream target proteins. The Schild/Gaddum ATP competition assay further solidified the ATP-competitive mechanism of action.
Quantitative Data
Human kinome profiling of this compound against a panel of 370 kinases revealed its potent and selective inhibition of the CLK and PKG families. The half-maximal inhibitory concentration (IC50) values for key kinases are summarized below.
| Kinase Family | Kinase Target | IC50 (nM) |
| CLK | CLK1 | 11 - 90 |
| CLK2 | 11 - 90 | |
| CLK4 | 11 - 90 | |
| PKG | PKG1α | 11 - 90 |
| PKG1β | 11 - 90 | |
| PKA | PKAcα | 84 |
| J-PKAcα | J-PKAcα | ~1000 |
Table 1: Inhibitory activity of this compound against selected serine/threonine kinases. Data compiled from human kinome profiling studies.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Radiometric Kinase Assay (HotSpot™ Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
Workflow:
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase of interest (e.g., CLK1, PKG1), a suitable substrate, and varying concentrations of this compound in kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Quantify the amount of incorporated radiolabel using a phosphor imager or scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between molecules in solution by measuring the motion of molecules in a microscopic temperature gradient.
Protocol:
-
Protein Labeling: Label the kinase of interest with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of dilutions of this compound in the assay buffer. Mix each dilution with a constant concentration of the fluorescently labeled kinase.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries into the MST instrument. The instrument will induce a microscopic temperature gradient and measure the fluorescence change as the molecules move along this gradient.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a binding model.
Schild/Gaddum ATP Competition Assay
This assay is used to determine if an inhibitor is competitive with respect to ATP.
Protocol:
-
Dose-Response Curves: Generate ATP dose-response curves for the kinase in the absence and presence of fixed concentrations of this compound.
-
Data Plotting: Plot the kinase activity against the logarithm of the ATP concentration for each concentration of this compound.
-
Schild Plot: Create a Schild plot by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The dose ratio is the ratio of the EC50 of ATP in the presence of the inhibitor to the EC50 of ATP in the absence of the inhibitor.
-
Analysis: A linear Schild plot with a slope of 1 is indicative of competitive inhibition.
Cellular Activity
This compound has demonstrated antiproliferative activity in the NCI-60 Human Tumor Cell Lines Screen, with GI50 values between 1 and 10 μM in several cancer cell lines, including non-small cell lung cancer, colon cancer, and breast cancer. Furthermore, selected this compound analogs have been shown to inhibit the intracellular phosphorylation of the CREB peptide substrate in NIH/3T3 cells, confirming their cell permeability and target engagement in a cellular context.
Conclusion
This compound is a valuable research tool for studying the CLK and PKG kinase families. Its potent and selective inhibitory activity, coupled with its ATP-competitive mechanism of action, makes it suitable for a range of in vitro and cell-based assays. The protocols outlined in this document provide a starting point for researchers to utilize this compound to investigate the roles of CLK and PKG kinases in health and disease. Further optimization of the Aplithianine scaffold may lead to the development of more selective and potent inhibitors for therapeutic applications.
References
Application Notes and Protocols for Testing Aplithianine A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Aplithianine A analogs as potential anti-cancer agents. The protocols outlined below detail the experimental design for assessing their biological activity, from initial cell viability screening to in vivo efficacy studies.
Introduction
This compound is a marine-derived natural product that has demonstrated potent inhibitory activity against several serine/threonine kinases.[1][2][3] Analogs of this compound are being synthesized to explore their therapeutic potential, particularly in oncology.[1][4] This document outlines a systematic approach to testing these analogs, focusing on their effects on cancer cell proliferation, apoptosis, cell cycle progression, and their impact on a key signaling pathway. The protocols are designed to generate robust and reproducible data to guide further drug development efforts.
Experimental Workflow
The experimental design follows a logical progression from in vitro characterization to in vivo validation. The workflow is designed to comprehensively assess the anti-cancer properties of this compound analogs.
Caption: A streamlined workflow for the preclinical evaluation of this compound analogs.
Proposed Signaling Pathway for Investigation
This compound and its analogs have been shown to inhibit Protein Kinase A (PKA). PKA is a key regulator of numerous cellular processes, including cell proliferation and survival. One of the critical downstream effectors of PKA is the CREB (cAMP response element-binding protein) transcription factor. Upon activation, PKA phosphorylates CREB, which in turn promotes the transcription of genes involved in cell growth and survival, such as Bcl-2 and Cyclin D1. Inhibition of PKA by this compound analogs is hypothesized to suppress CREB phosphorylation, leading to decreased expression of these pro-survival genes and ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Caption: Proposed PKA-CREB signaling pathway inhibited by this compound analogs.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison of the different this compound analogs.
Table 1: IC50 Values of this compound Analogs in Cancer Cell Lines
| Analog | Cancer Cell Line | IC50 (µM) after 48h |
|---|---|---|
| This compound | MCF-7 (Breast) | |
| Analog 1 | MCF-7 (Breast) | |
| Analog 2 | MCF-7 (Breast) | |
| ... | ... | ... |
| This compound | HCT116 (Colon) | |
| Analog 1 | HCT116 (Colon) | |
| Analog 2 | HCT116 (Colon) |
| ... | ... | ... |
Table 2: Apoptosis Induction by this compound Analogs in HCT116 Cells
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
|---|---|---|---|
| Vehicle Control | |||
| This compound (IC50) | |||
| Analog 1 (IC50) |
| Analog 2 (IC50) | | | |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound Analogs
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| Analog 1 (IC50/2) |
| Analog 1 (IC50) | | | |
Table 4: In Vivo Efficacy of Lead Analog in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 0 | ||
| Lead Analog (X mg/kg) |
| Positive Control | | | |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the concentration of the this compound analog that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the analogs in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound solutions.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (TUNEL Assay)
This protocol is for quantifying apoptosis or programmed cell death by detecting DNA fragmentation.
Materials:
-
Cancer cells treated with this compound analogs
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the analogs at their respective IC50 concentrations for 24-48 hours.
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix them. Subsequently, permeabilize the cells to allow entry of the TUNEL reagents.
-
TUNEL Staining: Incubate the permeabilized cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Analysis: Analyze the stained cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantification.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound analogs
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the analogs for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Protocol 4: Western Blot Analysis for PKA-CREB Pathway
This protocol is to assess the effect of the analogs on the phosphorylation of CREB.
Materials:
-
Cancer cells treated with this compound analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pCREB, anti-CREB, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat cells with the analogs, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
Protocol 5: In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a lead this compound analog in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Lead this compound analog formulated for in vivo administration
-
Vehicle control
-
Positive control drug
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, lead analog, positive control). Administer treatment as per the determined schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.
References
Determining the Potency of Aplithianine A: Application Notes and Protocols for IC50 Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the half-maximal inhibitory concentration (IC50) of Aplithianine A, a marine-derived alkaloid with potent kinase inhibitory activity. The protocols outlined below are designed to ensure accurate and reproducible results for both biochemical and cell-based assays, facilitating the evaluation of this compound's therapeutic potential.
Introduction to this compound
This compound is a novel marine natural product that has demonstrated significant inhibitory activity against specific serine/threonine kinases. Its mechanism of action involves competitive binding to the ATP pocket of these kinases, thereby blocking their catalytic activity.[1][2][3] This targeted inhibition makes this compound a promising candidate for further investigation in oncology and other therapeutic areas where these kinases are implicated.[1] Accurate determination of its IC50 is a critical first step in its preclinical development.
Data Presentation: Known IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound against various purified kinases. This data is crucial for designing experiments and for comparison with results obtained from in-house assays.
| Target Kinase | IC50 Value | Assay Type |
| J-PKAcα | ~1 µM | Biochemical Kinase Assay |
| Wild-type PKA | 84 nM | Biochemical Kinase Assay |
| CLK Family Kinases | 11-90 nM | Human Kinome Profiling |
| PKG Family Kinases | 11-90 nM | Human Kinome Profiling |
Table 1: Reported biochemical IC50 values for this compound against selected serine/threonine kinases.[1]
Experimental Protocols
Two primary types of assays are recommended for determining the IC50 of this compound: biochemical kinase assays to assess direct inhibition of purified enzymes and cell-based cytotoxicity/antiproliferative assays to evaluate its effect on cancer cell lines.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol is designed to measure the direct inhibitory effect of this compound on the activity of a purified target kinase.
Materials:
-
Purified active target kinase (e.g., PKA, CLK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer or fluorescence reader
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer according to the kinase manufacturer's recommendations.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in the kinase reaction buffer. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions to cover a broad range of concentrations. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.
-
Prepare the kinase and substrate solutions in the kinase reaction buffer to the desired concentrations. The optimal concentrations should be determined empirically for each kinase-substrate pair.
-
-
Assay Setup:
-
Add the diluted this compound solutions or vehicle control (DMSO in kinase reaction buffer) to the wells of the assay plate.
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding the ATP and substrate solution. The final reaction volume is typically 5-25 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay.
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the detection reagent is added to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Subtract the background luminescence/fluorescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence/fluorescence of the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor (or no kinase) as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Selected cancer cell lines (e.g., from the NCI-60 panel such as leukemia, colon, melanoma, lung, or CNS cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Based on its reported nanomolar activity in the NCI-60 screen, it is recommended to start with a high concentration of 10 µM and perform 1:3 or 1:10 serial dilutions down to the low nanomolar range.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (often referred to as GI50 for growth inhibition in this context).
-
Alternative Cell-Based Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. It is a reliable alternative to the MTT assay. The general workflow is similar to the MTT assay, with the key difference being the fixation and staining steps after compound incubation.
Signaling Pathway Diagrams
This compound is known to inhibit several serine/threonine kinases, including PKA, PKG, and CLK. Understanding the signaling pathways in which these kinases are involved is crucial for interpreting the biological effects of this compound.
By following these detailed protocols and considering the known targets and signaling pathways of this compound, researchers can effectively and accurately determine its IC50 value, a critical parameter for its continued development as a potential therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Total Synthesis of Aplithianine A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of the total synthesis of Aplithianine A. The following sections detail frequently asked questions (FAQs), troubleshooting guides for key reactions, quantitative data summaries, detailed experimental protocols, and visual workflows to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main stages of the this compound total synthesis?
A1: The total synthesis of this compound is a multi-step process that can be broadly divided into three main stages:
-
Core Assembly: This stage involves the coupling of the two key heterocyclic building blocks, a purine derivative and a dihydro-1,4-thiazine derivative, via a Buchwald-Hartwig amination reaction.
-
Side Chain Elaboration: Following the core assembly, the ester functional group on the dihydro-1,4-thiazine ring is converted into a methyl-imidazole moiety. This involves a series of reactions including hydrolysis, Weinreb amide formation, reduction, and subsequent cyclization.
-
Final Product Formation: The final step involves the formation of the imidazole ring to yield this compound.
Q2: Which step in the synthesis is reported to have the lowest yield and is the most critical to optimize?
A2: Based on the reported synthesis, the two-step sequence involving the reaction with methylamine and the subsequent TosMIC (tosylmethyl isocyanide) cyclization to form the imidazole ring has a combined yield of 15%. This makes it a significant bottleneck in the overall synthesis and a prime target for optimization efforts.
Q3: Are there any particularly sensitive reagents or conditions in this synthesis that I should be aware of?
A3: Yes, several steps require careful control of reaction conditions. The Buchwald-Hartwig coupling is sensitive to the quality of the catalyst, ligand, base, and solvent, and requires an inert atmosphere. The reduction of the Weinreb amide using Lithium Aluminium Hydride (LiAlH₄) must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.
Q4: I am having trouble purifying the final this compound product. What strategies can I employ?
A4: this compound is a polar, nitrogen-rich heterocyclic compound, which can make purification by standard silica gel chromatography challenging due to strong interactions with the stationary phase, leading to peak tailing and poor separation. Consider using alternative chromatography techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate mobile phase modifier (e.g., formic acid or ammonia) to improve peak shape and resolution. Using a deactivated silica gel or alumina can also be beneficial.
Troubleshooting Guides for Key Reactions
Buchwald-Hartwig Amination
Issue: Low yield or no reaction in the coupling of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and 6-bromopurine.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Ligand | Use a pre-catalyst to ensure the active Pd(0) species is generated. Ensure the phosphine ligand is not oxidized; store under inert gas and handle in a glovebox if possible. |
| Inappropriate Base | The choice of base is crucial. While Cs₂CO₃ is reported, other bases like NaOtBu or K₃PO₄ could be screened. Ensure the base is finely powdered and dry. |
| Solvent Quality | Use anhydrous and degassed solvent (e.g., DMF or toluene). Traces of water or oxygen can deactivate the catalyst. |
| Reaction Temperature | The reported temperature is 110 °C. If the reaction is sluggish, a slight increase in temperature might be beneficial, but monitor for decomposition. |
| Starting Material Purity | Ensure the purity of both the thiazine derivative and 6-bromopurine. Impurities can poison the catalyst. |
Weinreb Amide Formation and Reduction
Issue: Low yield in the formation of the Weinreb amide or over-reduction to the alcohol.
| Potential Cause | Troubleshooting Step |
| Inefficient Amide Coupling | Ensure the carboxylic acid is fully activated. If using HATU, ensure it is fresh. Other coupling agents like HOBt/EDC can be explored. The reaction should be run under anhydrous conditions. |
| Over-reduction with LiAlH₄ | The key to preventing over-reduction of the Weinreb amide is the stability of the intermediate chelate. Add the LiAlH₄ solution slowly at a low temperature (e.g., 0 °C or -78 °C) and do not let the reaction warm up prematurely. |
| Incomplete Reduction | If the reaction is sluggish, ensure the LiAlH₄ is fresh and the THF is strictly anhydrous. A slight excess of LiAlH₄ may be required. |
| Difficult Work-up | Quenching of LiAlH₄ reactions can be tricky. A Fieser work-up (sequential addition of water, 15% NaOH, and more water) can help to generate a granular precipitate of aluminum salts that is easier to filter. |
TosMIC Cyclization
Issue: Low yield (reported as 15% over two steps) in the formation of the imidazole ring.
| Potential Cause | Troubleshooting Step |
| Side Reactions of TosMIC | TosMIC can undergo self-condensation or other side reactions. Add the TosMIC solution slowly to the reaction mixture. Ensure the stoichiometry of the base (K₂CO₃) is optimized. |
| Reaction Temperature and Time | The reported temperature is 60 °C. A systematic optimization of the reaction temperature and time could lead to improved yields. Monitor the reaction progress by TLC or LC-MS to avoid product decomposition. |
| Base Strength | While K₂CO₃ is a relatively mild base, stronger non-nucleophilic bases like DBU or t-BuOK could be screened carefully, although this might also promote side reactions. |
| Solvent | The choice of solvent (MeOH is reported) can influence the reaction outcome. Other polar aprotic solvents like DMF or DMSO could be investigated. |
Quantitative Data Summary
The following table summarizes the reported yields for each step in the total synthesis of this compound.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| a | Buchwald-Hartwig Coupling | Xantphos Pd G3, Cs₂CO₃, DMF, 4 Å MS, N₂, 110 °C | 36 |
| b | Ester Hydrolysis | 2 M NaOH/THF, 1:1, rt | 90 |
| c | Weinreb Amide Formation | MeO(Me)NH·HCl, HATU, DIPEA, DMF, 4 Å MS, rt | 93 |
| d | Weinreb Amide Reduction | LiAlH₄, THF, 0 °C | 60 |
| e/f | Imidazole Formation | 1. 33% NH₂Me in EtOH, 4 Å MS, rt; 2. TosMIC, K₂CO₃, MeOH, 4 Å MS, 60 °C | 15 (over two steps) |
| g | Bromination (for analogue synthesis) | NBS, Et₃N, DMF, 4 Å MS, N₂, 0 °C to rt | 45 |
| h | Suzuki Coupling (for analogue synthesis) | Xantphos Pd G3, Cs₂CO₃, DMF, H₂O, N₂, 95 °C | 67 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate (1.0 eq), 6-bromopurine (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos Pd G3 (0.05 eq).
-
Add activated 4 Å molecular sieves.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: TosMIC Cyclization
-
To a solution of the aldehyde intermediate (1.0 eq) in anhydrous ethanol, add a 33% solution of methylamine in ethanol (5.0 eq) and activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, add K₂CO₃ (3.0 eq) to anhydrous methanol.
-
To the methanolic suspension of K₂CO₃, add a solution of TosMIC (1.2 eq) in methanol.
-
Add the crude imine solution from step 2 to the TosMIC mixture.
-
Heat the reaction to 60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by an appropriate chromatographic method (e.g., HILIC or reversed-phase).
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Overcoming solubility issues with Aplithianine A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with Aplithianine A in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a marine-derived alkaloid that has been identified as a potent inhibitor of specific serine/threonine kinases.[1][2][3][4] It competitively binds to the ATP pocket of these kinases, thereby inhibiting their catalytic activity.[1] Key targets include Protein Kinase A (PKA), Clyin-Dependent Kinase-Like (CLK), and Protein Kinase G (PKG) family members.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C13H13N7S | |
| Molecular Weight | 299.36 g/mol | |
| XLogP3 | 0.7 | |
| Appearance | White solid |
XLogP3 is a computed measure of hydrophobicity. A lower value suggests higher aqueous solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for many organic compounds, including kinase inhibitors. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue for compounds with limited aqueous solubility. The final concentration of DMSO in your assay should be high enough to maintain solubility, but low enough to not affect the biological system (typically ≤0.5%). If precipitation occurs, consider the following troubleshooting steps outlined in the guide below.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Initial Steps:
-
Visual Confirmation: Ensure that what you are observing is indeed precipitation and not another artifact. Centrifuge a small aliquot of the final solution; if a pellet forms, it is likely the compound.
-
Check Final DMSO Concentration: Verify that the final concentration of DMSO in your assay medium is sufficient. While aiming for a low percentage to avoid toxicity, a slight increase (e.g., from 0.1% to 0.5%) might be necessary.
Experimental Solutions:
| Strategy | Detailed Protocol | Considerations |
| Co-Solvent Optimization | 1. Prepare a 10 mM stock solution of this compound in 100% DMSO. 2. Instead of a single dilution, perform a serial dilution of the DMSO stock in your aqueous assay buffer. 3. Test alternative water-miscible organic solvents such as ethanol, N,N-Dimethylformamide (DMF), or dimethylacetamide (DMA) to prepare the initial stock solution. 4. Evaluate the tolerance of your assay to these solvents. | The final solvent concentration must be compatible with your biological system. Always run a solvent-only control to account for any effects of the solvent on the assay. |
| pH Adjustment | 1. Determine the pKa of this compound (if available) or assess its structure for ionizable groups. This compound contains several nitrogen atoms, suggesting it may have basic properties. 2. Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to potentially increase the solubility of the protonated form. 3. Ensure the chosen pH is within the functional range of your assay and target protein. | The activity of your target kinase and other assay components may be pH-sensitive. |
| Use of Solubilizing Excipients | 1. Consider the use of cyclodextrins, which can encapsulate hydrophobic compounds and increase their aqueous solubility. 2. Prepare a solution of β-cyclodextrin or a derivative (e.g., HP-β-CD) in your assay buffer. 3. Add the this compound DMSO stock to the cyclodextrin-containing buffer. | Excipients may interfere with your assay. Run appropriate controls. |
| Sonication and Warming | 1. After diluting the DMSO stock, sonicate the solution in a water bath for 5-10 minutes. 2. Alternatively, gently warm the solution to 37°C. | Be cautious with warming, as it may degrade the compound or affect protein stability. Assess the thermal stability of this compound if possible. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway of Key this compound Targets
This compound has been shown to inhibit several serine/threonine kinases. The diagram below illustrates a simplified representation of a generic signaling pathway involving PKA, a primary target of this compound.
Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Enhancing the Selectivity of Aplithianine A Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at increasing the selectivity of Aplithianine A analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent inhibition of the target kinase but has significant off-target effects. How can I improve its selectivity?
A1: Improving selectivity is a common challenge in kinase inhibitor development. Here are several strategies to consider:
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Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold to understand which chemical moieties contribute to both on-target potency and off-target binding. Focus on regions of the molecule that interact with non-conserved residues in the ATP-binding pocket of your target kinase.
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Exploit Differences in the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket varies among kinases. Designing analogs with bulky substituents that create a steric clash with larger gatekeeper residues in off-target kinases, while being accommodated by a smaller gatekeeper in the target kinase, can significantly enhance selectivity.
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Target Allosteric Sites: Instead of competing directly with ATP, design analogs that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket. This can lead to highly selective inhibitors.
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Introduce Covalent Warheads: If your target kinase has a non-conserved cysteine residue near the active site, you can design an analog with a reactive group (a "warhead") that forms a covalent bond with this cysteine. This can provide high selectivity and potency.
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Modulate Electrostatic Interactions: Optimizing the electrostatic potential of your analog to be more complementary to the target's binding site compared to off-targets can improve selectivity. This involves a careful balance between favorable interactions and the penalty of desolvation upon binding.
Q2: I am synthesizing new this compound analogs. Which parts of the molecule are the most promising to modify for improved selectivity?
A2: Based on available research, modifications to the following regions of the this compound scaffold have shown promise for altering potency and selectivity:
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The Purine Moiety: The core purine scaffold is essential for ATP-competitive binding. Modifications here can be subtle. For instance, monobromination of the imidazole portion has been shown to improve potency against DYRK kinases.
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The Dihydro-1,4-thiazine Ring: This unusual moiety is a key feature of the Aplithianine scaffold. Modifications to this ring could influence the orientation of the molecule in the ATP-binding pocket and impact interactions with surrounding residues.
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Side Chains and Substituents: Adding or modifying substituents that can interact with specific pockets or residues within the target kinase's active site is a rational approach. The goal is to create interactions that are unique to the target kinase.
Q3: What are the key kinase targets of this compound and its analogs?
A3: this compound has been shown to be a potent inhibitor of several serine/threonine kinases. The primary targets identified include:
-
Protein Kinase A (PKA) and its oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα) .
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Protein Kinase G (PKG) family kinases.
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Cdc2-like Kinase (CLK) family kinases.
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Dual-specificity tyrosine-regulated kinase (DYRK) family kinases.
Troubleshooting Guides
Problem 1: Low Potency of a Newly Synthesized Analog
| Possible Cause | Troubleshooting Step |
| Loss of Key H-Bonding Interactions | Analyze the co-crystal structure of this compound with its target. Ensure your modification does not disrupt critical hydrogen bonds with the kinase hinge region. |
| Steric Hindrance | Your modification may be too bulky for the ATP-binding pocket. Try synthesizing analogs with smaller substituents in the same position. |
| Unfavorable Electrostatics | The introduced functional group may have unfavorable electrostatic interactions with the binding site. Consider bioisosteric replacements with different electronic properties. |
| Incorrect Binding Mode | The analog may be adopting a different, less favorable binding orientation. Computational docking studies can help predict the binding mode and guide further design. |
Problem 2: Inconsistent Results in Kinase Profiling Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Poor solubility of the analog at the tested concentration can lead to variable results. Determine the aqueous solubility of your compound and ensure it is tested below its solubility limit. |
| Assay Interference | The analog might interfere with the assay technology (e.g., fluorescence quenching, luciferase inhibition). Run control experiments without the kinase to check for assay artifacts. |
| ATP Concentration | The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure you are using a consistent and reported ATP concentration, ideally close to the Km of the kinase. |
| Enzyme Quality | The activity of the recombinant kinase can vary between batches. Always qualify new batches of enzyme and use a reference inhibitor to ensure consistency. |
Problem 3: Good Biochemical Potency but Poor Cellular Activity
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | The analog may not be efficiently crossing the cell membrane. Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). Consider designing prodrugs to improve cell entry. |
| Efflux by Transporters | The compound might be a substrate for cellular efflux pumps like P-glycoprotein. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Metabolic Instability | The analog could be rapidly metabolized within the cell. Perform metabolic stability assays using liver microsomes or hepatocytes. |
| High Protein Binding | Extensive binding to plasma proteins can reduce the free concentration of the compound available to engage the target. Measure the plasma protein binding of your analog. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound and a series of its analogs against a panel of kinases, illustrating how modifications can impact potency and selectivity. This data is for illustrative purposes to guide experimental design.
| Compound | Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) | Selectivity Ratio (B/A) | Selectivity Ratio (C/A) |
| This compound | 84 | 150 | 500 | 1.8 | 6.0 |
| Analog 1-Br | 45 | 200 | 600 | 4.4 | 13.3 |
| Analog 2-Me | 120 | 180 | 700 | 1.5 | 5.8 |
| Analog 3-cPr | 60 | 800 | >10,000 | 13.3 | >166.7 |
| Analog 4-Ph | 500 | 600 | 1,200 | 1.2 | 2.4 |
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Analog 1-Br: Bromination at a key position improves potency against the target kinase and shows a modest increase in selectivity.
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Analog 2-Me: Addition of a methyl group reduces potency.
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Analog 3-cPr: Introduction of a cyclopropyl group enhances both potency and selectivity, likely by exploiting a specific hydrophobic pocket in the target kinase.
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Analog 4-Ph: A bulky phenyl group is detrimental to activity, likely due to steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound Analogs (via Buchwald-Hartwig Coupling)
This protocol describes a generalized approach for the synthesis of this compound analogs, focusing on the key C-N bond formation.
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Materials:
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Substituted 6-halopurine
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Substituted ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
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Palladium catalyst (e.g., Pd2(dba)3)
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Ligand (e.g., Xantphos)
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Base (e.g., Cs2CO3)
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Anhydrous solvent (e.g., dioxane)
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Reaction Setup:
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To an oven-dried reaction vessel, add the 6-halopurine (1.0 eq), ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate derivative (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Add anhydrous dioxane via syringe.
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Reaction Execution:
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification:
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Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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-
Hydrolysis (if applicable):
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Dissolve the purified ester in a mixture of THF and water.
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Add LiOH and stir at room temperature until the reaction is complete.
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Acidify the reaction mixture and extract with an organic solvent.
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Dry the organic layer, concentrate, and purify to yield the carboxylic acid analog.
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Protocol 2: In Vitro Kinase Profiling using a Luminescence-Based Assay
This protocol outlines a typical workflow for assessing the selectivity of an this compound analog against a panel of kinases.
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Materials:
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Kinase panel (recombinant enzymes)
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Substrates for each kinase
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ATP
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Kinase buffer
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Test compound (this compound analog)
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Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
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White, opaque 384-well assay plates
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Assay Preparation:
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Prepare a 10 mM stock solution of the test compound in 100% DMSO.
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Create a serial dilution of the test compound in kinase buffer containing DMSO (final DMSO concentration in the assay should be ≤1%).
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Prepare a kinase/substrate master mix for each kinase in the panel according to the manufacturer's recommendations.
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Assay Procedure:
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Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the appropriate wells of the 384-well plate.
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Initiate the kinase reaction by adding 2.5 µL of the kinase/substrate master mix to each well.
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Incubate the plate at room temperature for 1 hour.
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Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of the ADP-Glo™ reagent.
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Incubate for 40 minutes at room temperature.
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Add 10 µL of the Kinase Detection Reagent.
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Incubate for 30 minutes at room temperature.
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Data Analysis:
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Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to the vehicle control.
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Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
Caption: A flowchart illustrating the iterative process of improving kinase inhibitor selectivity.
Caption: A sequential workflow for characterizing the selectivity of novel kinase inhibitors.
Caption: Inhibition of the PKA signaling pathway by an this compound analog.
Technical Support Center: Troubleshooting Aplithianine A Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Aplithianine A in solution. The following information is curated to address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer. What is happening?
A1: This is likely due to the low aqueous solubility of this compound. Like many small molecule kinase inhibitors, this compound is hydrophobic and can precipitate when transferred from a high-concentration organic stock solution (e.g., DMSO) into an aqueous environment.
Q2: How can I prevent my this compound from precipitating during experimental setup?
A2: Several strategies can be employed to improve the solubility and prevent precipitation of this compound in your experiments:
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Optimize Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
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Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slightly acidic or basic buffers to see if solubility improves.
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Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in your final solution can help maintain solubility.
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Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can aid in keeping the compound in solution.
Q3: I suspect my this compound is degrading in solution over time. What are the common causes of degradation?
A3: Degradation of small molecule inhibitors like this compound in solution can be influenced by several factors:
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Hydrolysis: The presence of water can lead to the hydrolysis of susceptible functional groups.
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Oxidation: Exposure to oxygen can cause oxidative degradation.
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Photodegradation: Exposure to light, especially UV light, can induce degradation.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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pH: Extreme pH values can catalyze degradation reactions.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability of this compound:
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Solid Compound: Store the solid form of this compound at room temperature, protected from light and moisture.
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Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO. It is advisable to store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
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Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid long-term storage of diluted aqueous solutions.
Troubleshooting Guides
Issue 1: Observation of Precipitation
If you observe precipitation after diluting your this compound stock solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Suspected Compound Degradation
If you suspect that this compound is degrading in your experimental setup, consider the following steps:
Caption: Workflow for investigating suspected this compound degradation.
A hypothetical degradation pathway for a heterocyclic compound like this compound might involve hydrolysis or oxidation of the heterocyclic rings.
Caption: Potential degradation pathways of this compound.
Data Presentation
To systematically troubleshoot and identify the optimal conditions for your experiments, we recommend maintaining a detailed record of your observations.
Table 1: Solubility Optimization of this compound
| Condition | Buffer pH | Co-solvent (% v/v) | Surfactant (% w/v) | Observation (Precipitation) |
| 1 | 7.4 | None | None | Severe |
| 2 | 6.5 | None | None | Moderate |
| 3 | 7.4 | 1% Ethanol | None | Mild |
| 4 | 7.4 | None | 0.05% Tween-20 | None |
Table 2: Stability Assessment of this compound in Solution
| Condition | Storage Temp. | Light Exposure | % Recovery (Time 0) | % Recovery (24h) |
| A | 4°C | Dark | 100% | 95% |
| B | 4°C | Ambient | 100% | 80% |
| C | Room Temp | Dark | 100% | 85% |
| D | Room Temp | Ambient | 100% | 60% |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Prepare a series of aqueous buffers with varying pH values (e.g., 5.5, 6.5, 7.4, 8.5).
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In separate microcentrifuge tubes, dilute the this compound stock solution to the desired final concentration in each buffer.
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Vortex briefly and visually inspect for any precipitation immediately and after 1 hour.
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For conditions that show precipitation, test the addition of co-solvents (e.g., ethanol up to 5%) or surfactants (e.g., Tween-20 up to 0.1%).
Protocol 2: Short-Term Stability Study using HPLC
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Prepare a solution of this compound at the desired experimental concentration in the chosen buffer.
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Immediately inject a sample (T=0) onto an appropriate HPLC system with UV detection to determine the initial peak area of this compound.
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Divide the remaining solution into different conditions (e.g., protected from light at 4°C, exposed to light at room temperature).
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At various time points (e.g., 2, 4, 8, 24 hours), inject samples from each condition onto the HPLC.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate degradation products.[1]
References
Technical Support Center: Optimizing Aplithianine A for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Aplithianine A in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally derived, ATP-competitive protein kinase inhibitor.[1][2] It selectively targets and inhibits the catalytic activity of several serine/threonine kinases by binding to their ATP pocket.[1][2] Its primary known targets include Protein Kinase A (PKA), CDC-like Kinases (CLK), cGMP-dependent Protein Kinase (PKG), and Dual-specificity tyrosine-regulated kinases (DYRK).[1]
Q2: What is a good starting concentration for this compound in my cell-based assay?
A2: A good starting point is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations. Based on in vitro biochemical assays, the IC50 values for this compound against its targets can provide a preliminary range. For instance, the IC50 for wild-type PKA is approximately 84 nM, while for J-PKAcα it is around 1 µM. However, cellular permeability and the specific context of your cell line will influence the effective concentration. A typical starting range for a cell-based assay could be from 10 nM to 10 µM.
Q3: How should I prepare and store my this compound stock solution?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). To minimize degradation, store the stock solution in small, single-use aliquots at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
Q4: I'm observing unexpected or inconsistent results with this compound. What are the potential causes?
A4: Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including:
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Compound Solubility: Precipitation of the compound upon dilution in aqueous cell culture media.
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Cell Health and Density: Variations in cell passage number, confluency, and overall health can alter cellular responses.
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Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes.
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Experimental Variability: Inconsistencies in incubation times, reagent preparation, and assay procedures.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
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Visible particulate matter or cloudiness in the culture medium after adding this compound.
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Inconsistent or lower-than-expected efficacy.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Aqueous Solubility | While this compound's solubility in aqueous media may be limited, ensure your final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent effects and improve solubility. |
| "Solvent Shock" | When diluting the DMSO stock, add it to a small volume of medium first and mix well before adding to the final culture volume. This gradual dilution can prevent the compound from crashing out of solution. |
| High Final Concentration | The desired experimental concentration may exceed the solubility limit of this compound in your specific medium. Perform a solubility test by preparing serial dilutions in your cell culture medium and visually inspecting for precipitation after incubation at 37°C. |
Issue 2: High Variability in IC50 Values Between Experiments
Symptoms:
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Significant fluctuations in the calculated IC50 value of this compound across replicate experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding Density | The ratio of inhibitor to cells is critical. Ensure you are seeding the same number of cells for each experiment. Use a cell counter for accuracy. |
| Variable Incubation Time | The duration of exposure to this compound will impact the observed effect. Maintain a consistent and optimized incubation time for all experiments. |
| Cell Passage Number and Health | Use cells within a defined, low passage number range. Regularly monitor cell morphology and viability to ensure consistency. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound. |
Issue 3: Unexpected Cellular Phenotype or Off-Target Effects
Symptoms:
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Cellular effects that are inconsistent with the known function of the target kinases (PKA, CLK, PKG, DYRK).
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Cell toxicity at concentrations where the primary target should be inhibited without causing cell death.
Possible Causes and Solutions:
| Cause | Solution |
| Inhibition of Other Kinases | At higher concentrations, this compound may inhibit other kinases. It is crucial to use the lowest effective concentration that inhibits the target of interest. |
| Activation of Compensatory Signaling Pathways | Inhibition of one pathway can sometimes lead to the upregulation of alternative survival pathways. |
| Cell Line-Specific Effects | The genetic background and expression profile of your cell line can influence its response to this compound. |
To address these, perform control experiments such as:
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Use a structurally different inhibitor for the same target to see if the phenotype is reproducible.
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Perform a rescue experiment by overexpressing a downstream effector of the target pathway.
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Profile the kinome of your cell line to identify potential off-target kinases.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| J-PKAcα | ~1000 |
| Wild-type PKA | 84 |
| CLK family | 11-90 |
| PKG family | 11-90 |
| DYRK family | 11-90 |
Note: These IC50 values were determined in biochemical assays and should be used as a reference for designing cell-based experiments. The effective concentration in a cellular context may vary.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a cell viability assay.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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DMSO (anhydrous)
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96-well cell culture plates
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding:
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Trypsinize and count your cells.
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Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
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Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
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Cell Treatment:
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Carefully remove the medium from the wells.
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Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include a "no-cell" control with medium only.
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Incubation:
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Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
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Cell Viability Assay:
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate as required by the assay protocol.
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Data Acquisition and Analysis:
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Measure the absorbance or luminescence using a plate reader.
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Subtract the background from the "no-cell" control wells.
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Normalize the data to the vehicle control (set as 100% viability).
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Plot the normalized cell viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
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Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving the primary targets of this compound.
Caption: PKA signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Scaling Up Aplithianine A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Aplithianine A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory to production scale introduces several challenges. These primarily revolve around maintaining yield and purity, ensuring safety, and managing costs. Key areas of concern include the efficiency of the Buchwald-Hartwig coupling, the handling of reagents in the amidation step, ensuring complete hydrolysis, and the final purification of the polar this compound molecule. Each stage of the multi-step synthesis requires careful optimization of reaction conditions to address issues like heat transfer, mixing, and potential side reactions that are less prominent at a smaller scale.[1][2][3]
Q2: Are there specific safety precautions to consider during the scale-up?
A2: Yes, safety is a critical consideration. The Buchwald-Hartwig coupling often utilizes palladium catalysts and phosphine ligands, which can be pyrophoric and require handling under an inert atmosphere.[4] Amidation reagents can be toxic and corrosive.[1] When working with larger quantities, exothermic reactions need to be carefully controlled to prevent thermal runaways. A thorough risk assessment for each step is essential before commencing any large-scale synthesis.
Q3: How can the purification of the final this compound product be optimized at a larger scale?
A3: this compound is a polar compound, which can make purification challenging. Traditional column chromatography, while effective at the lab scale, can be inefficient and costly for large quantities. Alternative strategies such as crystallization, preparative HPLC, or the use of specialized stationary phases like polar-copolymerized C18 columns or hydrophilic interaction liquid chromatography (HILIC) should be explored. Developing a robust purification method that minimizes solvent usage and maximizes product recovery is a key aspect of a successful scale-up.
Troubleshooting Guides
Problem Area 1: Buchwald-Hartwig Coupling (Step 1)
Issue: Low or inconsistent yields when scaling up the Buchwald-Hartwig coupling reaction.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Mixing | In large reactors, inadequate agitation can lead to localized concentration gradients and "hot spots," impacting reaction rates and selectivity. Ensure the use of appropriate impeller types and agitation speeds for the reactor geometry. |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). |
| Base Incompatibility | Harsh, insoluble inorganic bases can lead to poor tolerance of sensitive functional groups and scale-up issues. Consider screening alternative soluble organic bases like DBU. |
| Sub-optimal Ligand Choice | The choice of phosphine ligand is crucial for the efficiency of the coupling reaction. A ligand that performs well at a small scale may not be optimal for the conditions of a large-scale reaction. Consider re-screening ligands at the intended scale. |
Problem Area 2: Ester Hydrolysis (Step 2)
Issue: Incomplete hydrolysis of the ester intermediate.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Reversible Reaction | Acid-catalyzed hydrolysis is a reversible reaction. To drive the reaction to completion, use a large excess of water. |
| Insufficient Catalyst | Ensure a sufficient concentration of the acid catalyst is used to maintain a reasonable reaction rate at a larger volume. |
| Phase Separation | If the ester has poor solubility in the aqueous acidic medium, this can slow down the reaction. Consider the use of a co-solvent to improve miscibility, but be mindful of its impact on the subsequent workup. |
| Product Inhibition | The accumulation of the carboxylic acid product could potentially slow down the reaction. Monitor the reaction progress and adjust conditions if necessary. |
Problem Area 3: Amidation (Step 3)
Issue: Formation of impurities and difficulties in purification during the amidation step.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Side Reactions with Coupling Reagents | Common coupling reagents can lead to side reactions, especially with longer reaction times and potential temperature fluctuations at scale. Optimize the stoichiometry of the coupling reagent and consider the use of additives like HOBt to suppress side reactions. |
| Racemization | For chiral carboxylic acids, there is a risk of racemization during activation. The choice of coupling reagent, base, and solvent can significantly impact stereochemical integrity. |
| Difficult Removal of By-products | By-products from the coupling reagent can be challenging to remove during purification. Select a coupling reagent that generates by-products that are easily removed through simple aqueous washes or crystallization. |
| Solvent Selection | Solvents like DMF and NMP, while common in amidation reactions, have safety and environmental concerns. Explore greener solvent alternatives such as 2-MeTHF or CPME. |
Problem Area 4: Final Product Purification
Issue: Difficulty in obtaining high purity this compound at a large scale.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Streaking on Silica Gel | This compound's polarity and basicity can cause streaking on standard silica gel columns, leading to poor separation. Consider using alumina or reverse-phase chromatography. |
| Low Recovery from Chromatography | Large-scale column chromatography can lead to significant product loss. Optimize the loading capacity and gradient profile to maximize recovery. |
| In-process Impurity Formation | Impurities may form during workup or prolonged storage of intermediate steps. Analyze each step to identify and minimize the formation of impurities. |
| Crystallization Failure | The product may not readily crystallize from common solvent systems. Conduct a thorough crystallization screening with a variety of solvents and conditions. |
Quantitative Data Summary
| Reaction Step | Parameter | Laboratory Scale (Reported) | Potential Scale-Up Target | Key Challenges |
| Buchwald-Hartwig Coupling | Yield | ~36% | >70% | Catalyst deactivation, mixing, base selection |
| Ester Hydrolysis | Conversion | Quantitative | >98% | Reaction equilibrium, phase separation |
| Amidation | Yield | Not explicitly reported | >85% | Side reactions, purification of by-products |
| Overall Yield | Not explicitly reported | >20% | Cost-effectiveness, process efficiency |
Experimental Protocols
General Scale-Up Considerations for Buchwald-Hartwig Amination:
-
Reactor Setup: All glassware must be oven-dried and the reaction assembled under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: Solids (base, substrates, catalyst) should be added to the cooled reactor, followed by purging with an inert gas. Anhydrous solvent is then added via a cannula or a pressure-equalizing dropping funnel.
-
Temperature Control: The reaction vessel should be heated using a jacketed system with precise temperature control to avoid overheating.
-
Monitoring: The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC, GC-MS) to determine the optimal reaction time.
Visualizations
References
Technical Support Center: Interpreting Off-Target Effects of Aplithianine A in Kinome Screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplithianine A, a novel protein kinase inhibitor. The focus is on interpreting and validating potential off-target effects observed in kinome-wide screening assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound is a naturally derived protein kinase inhibitor that acts as an ATP-competitive inhibitor.[1][2][3] Its primary known targets are serine/threonine kinases, including the oncogenic fusion kinase J-PKAcα, wild-type Protein Kinase A (PKA), and it shows potent inhibition of the CLK and PKG kinase families.[1][2] Kinome profiling has also suggested potential activity against the DYRK kinase family.
Q2: I performed a kinome screen with this compound and found several potential off-target hits. How do I differentiate true off-targets from experimental artifacts?
A2: Distinguishing true off-target interactions from artifacts is a critical step. Common reasons for false positives in kinase assays include compound interference (e.g., fluorescence), non-specific inhibition, and impurities in reagents. A systematic approach to validate these hits is essential. This typically involves orthogonal assays that use different detection methods and technologies to confirm direct binding and functional inhibition.
Q3: What are the recommended initial steps for validating a potential off-target kinase identified in a primary screen?
A3: The first step is to confirm the hit using a dose-response experiment in a secondary, often more robust, biochemical assay. If the inhibitory activity is confirmed, the next step is to use a biophysical assay to confirm direct binding of this compound to the putative off-target kinase. Techniques like Isothermal Titration Calorimetry (ITC) or Cellular Thermal Shift Assay (CETSA) are highly recommended for this purpose.
Q4: My compound shows cytotoxicity in cell-based assays. How can I determine if this is due to on-target or off-target effects?
A4: This is a common and critical question in drug development. A powerful method to address this is to use genetic approaches like CRISPR-Cas9 to knock out the intended primary target of this compound in your cancer cell line. If the cells lacking the primary target are still sensitive to this compound, it strongly suggests that the observed cytotoxicity is mediated through one or more off-target kinases.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound against a putative off-target in different assay formats.
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Possible Cause: Assay-specific artifacts or different assay conditions (e.g., ATP concentration). Many kinase inhibitors are ATP-competitive, and their apparent potency can be influenced by the ATP concentration in the assay.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: Ensure that the ATP concentration is consistent across different assays, ideally at or near the Km for each specific kinase.
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Use Orthogonal Assays: Employ an assay with a different readout mechanism. For example, if the primary screen was a fluorescence-based assay, use a radiometric or luminescence-based assay for confirmation.
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Check for Compound Interference: Run control experiments to check if this compound interferes with the assay signal (e.g., auto-fluorescence).
-
Issue 2: A confirmed off-target in biochemical assays does not show engagement in cellular assays.
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Possible Cause: Poor cell permeability of this compound, or the kinase may not be in an active conformation in the cellular context.
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Troubleshooting Steps:
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Assess Cell Permeability: Use analytical methods like LC-MS/MS to determine the intracellular concentration of this compound.
-
Perform a Cellular Thermal Shift Assay (CETSA): This technique directly measures target engagement in a cellular environment by assessing changes in protein thermal stability upon ligand binding.
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Utilize Phosphoproteomics: Analyze changes in the phosphorylation of known substrates of the off-target kinase in cells treated with this compound. A lack of change suggests a lack of target engagement or functional inhibition in the cellular context.
-
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table presents a hypothetical summary of kinome profiling data for this compound at a concentration of 1 µM, illustrating how to structure such data to identify on- and off-target kinases.
| Kinase Target | Kinase Family | % Inhibition at 1 µM | On/Off-Target |
| J-PKAcα | AGC | 98 | On-Target |
| PKA | AGC | 95 | On-Target |
| CLK1 | CLK | 92 | On-Target |
| PKG1 | AGC | 88 | On-Target |
| DYRK1A | CMGC | 75 | Potential Off-Target |
| GSK3β | CMGC | 65 | Potential Off-Target |
| ROCK1 | AGC | 55 | Potential Off-Target |
| p38α | CMGC | 30 | Weak Off-Target |
| MEK1 | STE | 15 | Negligible |
| EGFR | TK | 5 | Negligible |
Table 2: Orthogonal Validation of Potential Off-Target Kinases
This table provides a template for presenting data from secondary and biophysical assays used to validate the potential off-target hits identified in the primary kinome screen.
| Kinase Target | Biochemical IC50 (nM) | Biophysical Binding (Kd, nM) - ITC | Cellular Target Engagement (EC50, nM) - CETSA |
| DYRK1A | 80 | 120 | 150 |
| GSK3β | 250 | 400 | >1000 |
| ROCK1 | 500 | 800 | Not Determined |
| p38α | >1000 | >5000 | Not Determined |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to and stabilizes a target kinase in a cellular environment.
Methodology:
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Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specified concentration of this compound for a designated time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a no-heat control.
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Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
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Centrifugation: Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
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Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or other quantitative protein detection methods.
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Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Binding
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of this compound to a purified kinase.
Methodology:
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Sample Preparation: Prepare a solution of the purified kinase in a suitable buffer and a separate solution of this compound in the same buffer.
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Titration: Fill the ITC syringe with the this compound solution and place the purified kinase solution in the sample cell.
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Measurement: Perform a series of small injections of this compound into the kinase solution while monitoring the heat change.
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Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of this compound to the kinase. Fit the resulting isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Mandatory Visualization
Caption: Workflow for validating off-target hits of this compound.
Caption: On-target vs. potential off-target signaling of this compound.
References
Strategies to reduce non-specific binding of Aplithianine A
Welcome to the technical support center for Aplithianine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of this compound in various experimental assays.
Troubleshooting Guides
This section offers step-by-step solutions to common issues encountered during experiments with this compound, a novel marine-derived alkaloid known for its moderate hydrophobicity and fluorescent properties.
Issue 1: High Background Signal in Biochemical Assays (e.g., ELISA, Kinase Assays)
Q: I am observing a high background signal in my biochemical assay when using this compound, suggesting significant non-specific binding. How can I resolve this?
A: High background is a frequent challenge with hydrophobic small molecules like this compound. Non-specific binding can occur due to interactions with the assay plate, other proteins, or assay components.[1][2] The following steps can help mitigate this issue:
Step 1: Optimize Blocking and Assay Buffers
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Incorporate Blocking Agents: The addition of a blocking agent to your assay buffer can prevent this compound from binding to the surfaces of microplates.[3] Bovine Serum Albumin (BSA) is a commonly used blocking agent for this purpose.[4][5]
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Add Non-Ionic Detergents: Non-ionic detergents are effective at disrupting the hydrophobic interactions that often lead to non-specific binding. Consider adding a low concentration of Tween-20 or Triton X-100 to your assay and wash buffers.
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Adjust Ionic Strength: For non-specific binding driven by electrostatic interactions, increasing the salt concentration in your buffer can create a shielding effect.
Step 2: Modify Incubation and Wash Steps
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Optimize Incubation Time and Temperature: The duration and temperature of incubation can influence non-specific binding. Shorter incubation times or lower temperatures may reduce non-specific interactions. However, these conditions should be tested empirically to ensure they do not negatively impact the specific binding signal.
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Increase Wash Steps: Thorough washing is essential to remove unbound or weakly bound this compound. Increasing the number and duration of wash steps can significantly reduce background noise. Soaking the plate with wash buffer for a short period between washes can also be beneficial.
Step 3: Perform Control Experiments
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No-Target Control: Run your assay on a surface without the immobilized target protein to quantify the binding of this compound to the assay plate and blocking agents.
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Competitive Binding Assay: To confirm that the observed signal is due to specific binding, include a high concentration of a known, non-labeled ligand for the target protein. This will compete with this compound for the specific binding sites, and any remaining signal can be attributed to non-specific binding.
| Parameter | Recommended Starting Concentration/Condition | Purpose |
| BSA | 0.1% - 1% (w/v) | Reduces binding to plastic surfaces. |
| Tween-20 | 0.01% - 0.05% (v/v) | Disrupts hydrophobic interactions. |
| NaCl | 150 mM (adjust as needed) | Shields electrostatic interactions. |
| Incubation Time | Test shorter durations (e.g., 1 hour vs. 2 hours) | Minimizes time for non-specific interactions. |
| Incubation Temp. | Test lower temperatures (e.g., 4°C vs. room temp) | Reduces the kinetics of non-specific binding. |
| Wash Steps | Increase from 3 to 5 washes | Enhances removal of unbound compound. |
Issue 2: High Background in Cell-Based Assays (e.g., Immunofluorescence, Flow Cytometry)
Q: My cell-based imaging or flow cytometry experiments with a fluorescent analog of this compound show high background fluorescence. What strategies can I employ to improve the signal-to-noise ratio?
A: High background in cell-based assays can be caused by the non-specific uptake of this compound into cells or its binding to cellular components and experimental plasticware.
Step 1: Optimize Staining and Wash Protocols
-
Titrate this compound Concentration: Use the lowest concentration of the fluorescent this compound analog that still provides a detectable specific signal.
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Increase Wash Steps: After incubating with the compound, increase the number and duration of wash steps with a suitable buffer like PBS to remove unbound and non-specifically bound molecules. Adding a low concentration of a non-ionic detergent to the wash buffer can also be beneficial.
-
Include a Blocking Step: Pre-incubating cells with a protein-based blocking solution, such as one containing BSA or serum, can help to reduce non-specific binding to the cell surface.
Step 2: Control for Non-Specific Uptake and Binding
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Use a Non-Fluorescent Competitor: To distinguish specific from non-specific binding, pre-incubate cells with a high concentration of non-fluorescent this compound before adding the fluorescent analog. A significant reduction in fluorescence intensity would indicate specific binding.
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Negative Control Cells: If possible, use a cell line that does not express the target of this compound as a negative control to assess the level of non-specific binding and uptake.
| Parameter | Recommended Action | Rationale |
| Compound Concentration | Perform a dose-response curve to find the optimal concentration. | Minimizes excess compound available for non-specific binding. |
| Wash Buffer | Add 0.01% - 0.05% Tween-20 to PBS. | Aids in the removal of hydrophobically bound compound. |
| Blocking Agent | 1% - 5% BSA or serum in PBS for 30-60 minutes. | Saturates non-specific binding sites on the cell surface. |
| Incubation Time | Test shorter incubation times. | Reduces the time for non-specific uptake to occur. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding for a compound like this compound?
A1: The primary causes of non-specific binding for a moderately hydrophobic compound like this compound are:
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Hydrophobic Interactions: The compound can adsorb to the hydrophobic surfaces of plasticware (e.g., microplates, tubes).
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Electrostatic Interactions: Charged regions of the molecule can interact with oppositely charged surfaces or biomolecules.
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Binding to Abundant Proteins: The compound may bind to highly abundant proteins in the assay system, such as albumin in serum-containing media.
Q2: Which blocking agent is better for reducing non-specific binding: BSA or casein?
A2: Both BSA and casein are effective protein-based blocking agents.
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BSA is a common choice and is effective at preventing non-specific adsorption to plastic surfaces.
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Casein is another widely used blocking agent. However, since casein is a phosphoprotein, it should be avoided in assays where phosphorylation is being studied. Additionally, milk-based blockers like casein may contain biotin, which can interfere with streptavidin-based detection systems. The choice between BSA and casein may require empirical testing for your specific assay.
Q3: Can detergents like Tween-20 or Triton X-100 affect my target protein or assay?
A3: Yes, while non-ionic detergents are excellent for reducing non-specific hydrophobic interactions, high concentrations can potentially denature proteins or disrupt cell membranes. It is crucial to use them at low concentrations (typically 0.01% to 0.05%) and to empirically determine the optimal concentration that reduces background without compromising the integrity of your assay.
Q4: How do I design a proper control experiment to quantify non-specific binding?
A4: A robust control experiment is key to understanding and correcting for non-specific binding. The best approach is to measure binding in the absence of the specific target or in the presence of a saturating concentration of a known competitor.
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For biochemical assays: Use wells that lack the target protein or that have been incubated with a high concentration of a non-labeled competitor. The signal in these wells represents non-specific binding.
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For cell-based assays: Use a cell line that does not express the target protein or pre-treat the cells with a high concentration of a non-labeled competitor before adding the labeled this compound.
Visualizing Experimental Workflows
Caption: A stepwise workflow for troubleshooting and reducing non-specific binding in assays.
Caption: Factors contributing to and mitigating non-specific binding.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Addressing the Scarcity of Natural Aplithianine A: A Technical Resource
The limited availability of the marine-derived kinase inhibitor, Aplithianine A, from its natural source, the tunicate Aplidium sp., has historically posed a significant challenge to its research and development as a potential therapeutic agent.[1][2][3][4] To counteract this, a robust total synthesis of this compound has been successfully developed, ensuring a stable and reliable supply for ongoing and future investigations.[1] This technical guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols related to the synthetic this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel alkaloid that functions as an ATP-competitive kinase inhibitor. It selectively targets a range of serine/threonine kinases by binding to their ATP pocket, thereby inhibiting their catalytic activity.
Q2: What are the primary molecular targets of this compound?
This compound has shown potent inhibitory activity against several clinically relevant kinases, including:
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DNAJB1-PRKACA (J-PKAcα): An oncogenic fusion protein implicated in fibrolamellar hepatocellular carcinoma (FLHCC).
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Protein Kinase A (PKA): A key enzyme in various cellular signaling pathways.
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Protein Kinase G (PKG): Involved in the nitric oxide signaling pathway and a potential target for malaria treatment.
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Cdc2-like Kinases (CLKs): Implicated in gastric cancer.
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DYRK family of kinases: Associated with gastric and colon cancer, as well as parasitic infections.
Q3: How can the limited natural availability of this compound be overcome?
The issue of limited natural supply has been effectively addressed through the development of an efficient, four-step total synthesis process. This synthetic route provides a stable source of this compound for research purposes.
Q4: Are there any analogs of this compound available?
Yes, several semisynthetic and synthetic analogs of this compound have been developed. These analogs have been created to explore structure-activity relationships, improve kinase selectivity, and enhance cellular activity. For instance, bromination of the imidazole moiety has been shown to improve potency against DYRK kinases.
Q5: What are the potential therapeutic applications of this compound and its analogs?
Given its kinase inhibitory profile, this compound and its derivatives hold promise for a variety of therapeutic areas, including:
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Cancer: Particularly fibrolamellar hepatocellular carcinoma, as well as other cancers such as NSCLC, colon, and breast cancer.
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Infectious Diseases: Including malaria and other parasitic infections.
-
Other Conditions: Such as Cushing's Disease.
Troubleshooting Guide
Problem 1: Inconsistent results in kinase inhibition assays.
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Possible Cause: Purity of the synthetic this compound.
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Solution: Ensure the purity of the compound using standard analytical techniques like HPLC and NMR. Refer to the published total synthesis protocols for purification details.
-
-
Possible Cause: ATP concentration in the assay.
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Solution: As this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be influenced by the ATP concentration. Standardize the ATP concentration across all experiments, ideally at or near the Km value for the specific kinase.
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Problem 2: Poor cellular activity observed despite high biochemical potency.
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Possible Cause: Low cell permeability.
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Solution: Consider using analogs with modified physicochemical properties to improve cell membrane penetration. Structure-activity relationship studies of different Aplithianine analogs may provide insights into modifications that enhance cellular uptake.
-
-
Possible Cause: Efflux by cellular transporters.
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Solution: Co-incubate with known efflux pump inhibitors to determine if this is a contributing factor.
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Problem 3: Difficulty in reproducing the total synthesis of this compound.
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Possible Cause: Issues with the Buchwald-Hartwig coupling step.
-
Solution: This crucial step requires careful optimization of the catalyst, ligand, base, and solvent. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere. Refer to the detailed synthetic procedures for specific conditions.
-
-
Possible Cause: Incomplete hydrolysis of the ester intermediate.
-
Solution: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion to the carboxylic acid. The hydrolysis is reported to be quantitative under basic conditions.
-
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound and its analogs against various kinases.
Table 1: IC50 Values of this compound Against Key Kinases
| Kinase Target | IC50 Value | Reference |
| J-PKAcα | ~1 µM | |
| Wild-type PKA | 84 nM | |
| CLK Family | ~11-90 nM | |
| PKG Family | ~11-90 nM |
Table 2: Antiproliferative Activity of this compound
| Cancer Type | GI50 Values | Reference |
| Various (15 cell lines) | 1-10 µM |
Experimental Protocols
Key Experiment: Total Synthesis of this compound
This protocol is a summarized representation based on published literature.
Step 1: Buchwald-Hartwig Coupling
-
Reactants: Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and 6-bromopurine.
-
Catalyst/Ligand: A suitable palladium catalyst and phosphine ligand (e.g., Pd2(dba)3 and Xantphos).
-
Base: A non-nucleophilic base (e.g., Cs2CO3).
-
Solvent: Anhydrous, deoxygenated solvent (e.g., dioxane).
-
Procedure: Combine the reactants, catalyst, ligand, and base in the solvent under an inert atmosphere (e.g., argon). Heat the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS). After completion, cool the reaction, dilute with a suitable solvent, and purify the resulting ester by column chromatography.
Step 2: Hydrolysis
-
Reactant: The ester product from Step 1.
-
Reagent: A strong base (e.g., LiOH or NaOH) in a water/alcohol mixture.
-
Procedure: Dissolve the ester in the solvent mixture and add the base. Stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture to precipitate the carboxylic acid, which can then be isolated by filtration. This step is reported to be quantitative.
Step 3 & 4: Amide Coupling and Final Steps
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The subsequent steps involve amide bond formation and cyclization to yield this compound. The specific reagents and conditions for these steps are detailed in the supporting information of the primary literature.
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: ATP-competitive inhibition of kinases by this compound.
References
Technical Support Center: Refining Purification Methods for Aplithianine A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for Aplithianine A analogs. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial purification steps for this compound and its analogs from a crude extract?
A1: The initial purification typically involves bioassay-guided fractionation using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). A common starting point is to use a C8 SPE cartridge to generate several fractions by eluting with a gradient of methanol in water. The active fractions are then subjected to further purification using preparative HPLC.[1]
Q2: What type of HPLC columns are suitable for the purification of this compound analogs?
A2: Reversed-phase columns are effective for purifying this compound and its analogs. The initial preparative HPLC can be performed on a C18 column, while further purification of fractions can be achieved using a pentafluorophenyl (F5) column for different selectivity.[1]
Q3: My this compound analog appears to be unstable on the silica gel of the chromatography column. What can I do?
A3: Compound instability on silica gel can be a significant issue.[2] First, confirm the instability by performing a 2D TLC. If the compound is indeed unstable, consider alternative stationary phases such as alumina or Florisil.[2] Another approach is to use deactivated silica gel, which is less acidic and may not degrade your compound.[2]
Q4: I am observing poor peak shape (tailing or fronting) during HPLC purification. What are the likely causes and solutions?
A4: Poor peak shape is a common issue in chromatography.
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Peak Tailing in polar compounds can be due to secondary interactions with the stationary phase. Using a mobile phase with an acidic additive like trifluoroacetic acid (TFA) can help to protonate basic sites on the analytes and improve peak shape.
-
Peak Fronting can be a sign of sample overload. Try reducing the amount of sample injected onto the column.
-
General Poor Peak Shape can also result from using a sample solvent that is stronger than the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.
Q5: How can I improve the resolution between my target this compound analog and a closely eluting impurity?
A5: To improve resolution, you can try several strategies:
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Optimize the Mobile Phase: Adjusting the gradient slope or the organic solvent ratio can significantly impact selectivity.
-
Change the Stationary Phase: Switching to a column with a different chemistry, such as from a C18 to a PFP (F5) column, can alter the elution order and improve separation.
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Adjust the Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the run time.
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes resolution.
Troubleshooting Guides
Issue 1: Low Recovery of the Target Analog
Problem: After purification, the yield of the this compound analog is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Compound Instability | The analog may be degrading on the stationary phase. Test for stability on silica. If unstable, switch to a different stationary phase like alumina or use a deactivated silica column. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the column. Try flushing the column with a very strong solvent. If this doesn't work, the column may need to be replaced. |
| Precipitation on Column | The analog may be precipitating at the head of the column if the sample solvent is not compatible with the mobile phase. Ensure the sample is fully dissolved and consider dry loading. |
| Fractions are too dilute to detect the compound | Concentrate the fractions where you expect your compound to elute and re-analyze. |
Issue 2: The Compound Does Not Elute from the Column
Problem: The this compound analog is loaded onto the column but is not observed in any of the collected fractions.
| Potential Cause | Troubleshooting Step |
| Compound is too Polar | For highly polar compounds, they may not move from the baseline even with 100% ethyl acetate in normal phase chromatography. Consider using a more polar mobile phase or switching to reversed-phase chromatography. |
| Compound Decomposed on the Column | Perform a stability test on a small scale to see if the compound degrades on contact with the stationary phase. |
| Incorrect Solvent System | Double-check that the mobile phase composition is correct and that the bottles were not switched. |
| Compound Eluted in the Solvent Front | The compound is very non-polar in the chosen solvent system. Check the very first fractions collected. |
Experimental Protocols
Preparative HPLC for this compound Isolation
This protocol is adapted from the published method for the isolation of this compound.
1. Initial Fractionation (Solid-Phase Extraction):
- Load the organic solvent extract onto a C8 SPE cartridge.
- Elute with a stepwise gradient of methanol (MeOH) in water (H₂O): 5%, 20%, 40%, 60%, 80%, and 100% MeOH.
- Follow with an elution of 50% MeOH in acetonitrile (MeCN).
- Collect the fractions and identify the active fraction(s) through bioassay.
2. First Preparative HPLC Separation:
- Column: Kinetex 5 µm EVO C18, 250 x 21.2 mm.
- Mobile Phase: A gradient of 5% to 100% MeCN with 0.1% trifluoroacetic acid (TFA).
- Flow Rate: 10 mL/min.
- Collect subfractions based on the resulting chromatogram.
3. Second Semi-Preparative HPLC Purification:
- Column: Kinetex 5 µm F5, 250 x 10 mm.
- Mobile Phase: An isocratic elution with an appropriate percentage of MeCN with 0.1% TFA (e.g., 12% MeCN for this compound).
- Flow Rate: 4 mL/min.
- Collect the pure compound.
Visualizations
Caption: Purification workflow for this compound analogs.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
Validation & Comparative
A Comparative Guide to PKA Inhibitors: Aplithianine A and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aplithianine A, a novel Protein Kinase A (PKA) inhibitor, with other well-established PKA inhibitors. The content is designed to offer an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate research tools and to inform drug discovery efforts.
Introduction to PKA and its Inhibition
Protein Kinase A (PKA) is a key enzyme in cellular signaling, playing a crucial role in a multitude of physiological processes, including metabolism, gene transcription, and cell cycle regulation.[1] The PKA holoenzyme is a tetramer composed of two regulatory and two catalytic subunits.[2] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active, phosphorylating downstream substrate proteins.[3][4] Dysregulation of PKA signaling is implicated in various diseases, including cancer and cardiovascular disorders, making it an important therapeutic target.[5] PKA inhibitors are valuable tools for studying these pathways and for developing novel therapeutics.
This compound is a naturally derived alkaloid that has demonstrated potent inhibition of PKA. This guide compares its biochemical and pharmacological properties to those of other widely used PKA inhibitors: the small molecules H-89 and Staurosporine, and the highly specific peptide inhibitor, PKI.
Quantitative Comparison of PKA Inhibitors
The following table summarizes the key quantitative data for this compound and other selected PKA inhibitors. These values provide a basis for comparing their potency and, where available, their selectivity.
| Inhibitor | Type | PKA IC50/Ki | Other Notable Targets (IC50/Ki) | Mechanism of Action |
| This compound | Small Molecule | 84 nM (IC50) | CLK family (11-90 nM), PKG family (11-90 nM) | ATP-competitive |
| H-89 | Small Molecule | 48 nM (IC50) | PKG (~500 nM), PKCμ (~500 nM), S6K1 (80 nM), MSK1 (120 nM) | ATP-competitive |
| Staurosporine | Small Molecule | 7 nM (IC50) | Broad-spectrum inhibitor of many kinases, including PKC (3 nM), p60v-src (6 nM), CaM kinase II (20 nM) | ATP-competitive |
| PKI (5-24) amide | Peptide | 2.3 nM (Ki) | Highly selective for PKA | Pseudosubstrate, competitive with protein substrates |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical PKA signaling pathway and the points of intervention for ATP-competitive inhibitors like this compound, H-89, and Staurosporine, as well as the distinct mechanism of the peptide inhibitor PKI.
Caption: PKA signaling pathway and inhibitor intervention points.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring kinase activity and inhibition by quantifying the amount of ADP produced during the kinase reaction.
Materials:
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PKA enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP solution
-
PKA substrate (e.g., Kemptide)
-
Test inhibitors (e.g., this compound, H-89, Staurosporine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Prepare a kinase reaction mix containing kinase buffer, PKA enzyme, and substrate.
-
Kinase Reaction:
-
To each well of a 384-well plate, add the test inhibitor solution.
-
Initiate the kinase reaction by adding the kinase reaction mix and ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values for each inhibitor are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a biophysical technique used to quantify the binding affinity between a kinase and an inhibitor in solution.
Materials:
-
Fluorescently labeled PKA
-
Unlabeled inhibitor (e.g., this compound)
-
MST buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Sample Preparation:
-
Prepare a series of 16 dilutions of the unlabeled inhibitor in MST buffer.
-
Prepare a solution of fluorescently labeled PKA at a constant concentration.
-
Mix each inhibitor dilution with the labeled PKA solution in a 1:1 ratio. The final concentration of the labeled PKA should be kept constant across all samples.
-
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
The instrument uses an infrared laser to create a microscopic temperature gradient in the sample.
-
The movement of the fluorescently labeled PKA along this temperature gradient (thermophoresis) is measured. The binding of an inhibitor to the PKA will alter its size, charge, or hydration shell, leading to a change in its thermophoretic movement.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the inhibitor concentration.
-
The dissociation constant (Kd) is determined by fitting the resulting binding curve.
-
Experimental Workflow for PKA Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of PKA inhibitors.
Caption: Workflow for PKA inhibitor screening and development.
Conclusion
This compound is a potent, ATP-competitive inhibitor of PKA with an IC50 in the nanomolar range. Its potency is comparable to that of the well-established inhibitor H-89. While more selective than the broad-spectrum inhibitor Staurosporine, this compound also demonstrates activity against other kinases, particularly within the CLK and PKG families, suggesting opportunities for its development as a multi-targeted inhibitor. In contrast, the peptide inhibitor PKI offers the highest selectivity for PKA. The choice of inhibitor will therefore depend on the specific experimental needs, balancing potency, selectivity, and cell permeability. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and other PKA inhibitors. Further studies involving head-to-head kinome-wide selectivity profiling under identical conditions would be invaluable for a more definitive comparison of their selectivity profiles.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Kinase Inhibition Profiles of Aplithianine A and Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibition profiles of two noteworthy compounds: Aplithianine A, a novel marine-derived alkaloid, and staurosporine, a classic broad-spectrum kinase inhibitor. The information presented herein is intended to assist researchers in understanding the distinct characteristics of these molecules and their potential applications in kinase-targeted drug discovery and chemical biology.
Executive Summary
This compound and staurosporine are both potent, ATP-competitive kinase inhibitors. However, they exhibit markedly different selectivity profiles. Staurosporine is a powerful but non-selective inhibitor, targeting a vast array of kinases with high affinity. This broad activity has established it as a valuable research tool for inducing apoptosis and studying general kinase function, but its lack of specificity limits its therapeutic potential.
In contrast, this compound demonstrates a more selective inhibition profile, showing potent activity against specific families of serine/threonine kinases, namely the CLK, PKG, and DYRK families. This selectivity suggests that this compound and its analogs could serve as valuable starting points for the development of more targeted therapeutic agents with potentially fewer off-target effects.
Kinase Inhibition Profile: A Quantitative Comparison
The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and staurosporine against a selection of protein kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Kinase Target Family | Specific Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Serine/Threonine Kinase | J-PKAcα | ~1000[1] | - |
| PKA (wild-type) | 84[1][2] | 7[3] | |
| PKG Family | Potent (11-90 nM range) | 8.5 | |
| CLK Family | Potent (11-90 nM range) | - | |
| DYRK Family | Potent | - | |
| PKCα | - | 0.7 - 3 | |
| CaM Kinase II | - | 20 | |
| Tyrosine Kinase | p60v-src | - | 6 |
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of kinase inhibition profiles is typically achieved through in vitro kinase assays. Below are generalized protocols for two common methods.
Radiometric Kinase Assay (e.g., [³²P]-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test compounds (this compound, staurosporine) dissolved in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot against the inhibitor concentration to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound or DMSO.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase activity and determine the IC50 value as described for the radiometric assay.
Signaling Pathway Inhibition
The distinct kinase inhibition profiles of this compound and staurosporine translate to their differential effects on cellular signaling pathways.
This compound: Targeting Specific Serine/Threonine Kinase Pathways
This compound's selective inhibition of PKA, PKG, CLK, and DYRK family kinases suggests its potential to modulate specific signaling cascades. These kinases are implicated in a variety of cellular processes, including gene expression, cell cycle regulation, and development.
Caption: this compound inhibits PKA, PKG, CLK, and DYRK signaling pathways.
Staurosporine: Broad-Spectrum Inhibition of Multiple Pathways
Staurosporine's promiscuous nature leads to the simultaneous inhibition of a wide range of signaling pathways, including those regulated by PKC, PKA, and the Hippo pathway. This widespread inhibition is responsible for its potent induction of apoptosis in a variety of cell types.
References
Unveiling Aplithianine A and its Synthetic Analogs: A Comparative Analysis for Drug Discovery
A deep dive into the biochemical activity and therapeutic potential of the novel kinase inhibitor Aplithianine A and its derivatives reveals a promising scaffold for the development of targeted cancer therapies and treatments for other diseases. This guide provides a comparative analysis of this compound and its key synthetic analogs, presenting quantitative data on their biological activity, detailed experimental protocols, and visualizations of their mechanism of action.
This compound, a natural product isolated from the marine tunicate Aplidium sp., has emerged as a potent inhibitor of several serine/threonine kinases.[1][2] Its unique chemical structure, featuring an unfused, unoxidized dihydro-1,4-thiazine moiety, presents a novel scaffold for kinase inhibitor design.[1][2] Extensive research has focused on its synthesis and the generation of analogs to explore structure-activity relationships and enhance its therapeutic potential.[1]
Comparative Biological Activity
This compound and its analogs have been evaluated for their inhibitory activity against a panel of kinases. The data reveals that specific modifications to the this compound scaffold can significantly impact potency and selectivity. Below is a summary of the inhibitory concentrations (IC50) and dissociation constants (Kd) for this compound and its key semi-synthetic analogs against the oncogenic fusion kinase J-PKAcα and the wild-type protein kinase A catalytic subunit α (PKAcα).
| Compound | J-PKAcα IC50 (µM) | PKAcα IC50 (µM) | J-PKAcα Kd (µM) |
| This compound (1) | ~1 | 1.1 | 0.84 |
| Monobrominated analog (3) | 1.0 | 1.1 | Not Reported |
| Dibrominated analog (4) | >200 | >200 | Not Reported |
| Sulfoxide analog (5) | >200 | >200 | Not Reported |
| Sulfone analog (6) | >200 | >200 | Not Reported |
Kinome profiling has revealed that this compound also potently inhibits other kinase families, including PKG, CLK, and DYRK, with IC50 values in the nanomolar range. Notably, monobromination of the imidazole moiety in analog 3 maintained potency against J-PKAcα and PKAcα, while dibromination or oxidation of the sulfur atom in analogs 4 , 5 , and 6 led to a significant loss of activity. This highlights the C-4 position of the imidazole as a key site for modification. Further structure-based design has led to the synthesis of over 150 analogs, with some exhibiting biochemical IC50 values in the low nanomolar range.
Mechanism of Action: Competitive ATP Binding
Mechanism of action studies, including co-crystallization and X-ray diffraction experiments, have demonstrated that this compound and its active analogs function as ATP-competitive inhibitors. They bind directly to the ATP pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Figure 1. Competitive inhibition of kinase activity by this compound.
Signaling Pathways and Therapeutic Implications
The primary targets of this compound and its analogs, including PKA, PKG, CLK, and DYRK kinases, are implicated in a multitude of cellular processes and disease states. Dysregulation of these kinase signaling pathways is associated with various cancers, neurodegenerative diseases, and infectious diseases. For instance, the DNAJB1-PRKACA (J-PKAcα) fusion protein is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), making it a prime target for this compound-based therapies.
Figure 2. Overview of signaling pathways inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound and its analogs.
Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Materials : Recombinant kinase (e.g., J-PKAcα, PKAcα), peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Microscale Thermophoresis (MST) for Binding Affinity
MST is employed to quantify the binding affinity (Kd) between the compounds and the target kinase.
-
Materials : Fluorescently labeled kinase, unlabeled test compounds, capillaries, and an MST instrument.
-
Procedure :
-
Prepare a series of dilutions of the test compound.
-
Mix a constant concentration of the fluorescently labeled kinase with each dilution of the test compound.
-
Load the mixtures into capillaries.
-
Measure the thermophoretic movement of the labeled kinase in the MST instrument.
-
A change in thermophoresis upon binding is used to calculate the dissociation constant (Kd).
-
Cell-Based Cytotoxicity/Antiproliferative Assay
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Materials : Cancer cell lines (e.g., from the NCI-60 panel), cell culture medium, test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50).
-
Figure 3. Experimental workflow for the evaluation of this compound analogs.
Conclusion
This compound and its synthetic analogs represent a promising new class of kinase inhibitors with significant potential for therapeutic development. The modular nature of their synthesis allows for extensive chemical modifications to improve potency and selectivity. The data presented in this guide highlights the key structure-activity relationships and provides a foundation for the rational design of next-generation inhibitors targeting a range of diseases driven by aberrant kinase activity. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these novel compounds.
References
Cross-Validation of Aplithianine A's Anticancer Activity: A Comparative Guide for Researchers
For Immediate Release
Aplithianine A, a novel kinase inhibitor of marine origin, has demonstrated significant potential as a targeted anticancer agent. This guide provides a comprehensive cross-validation of its activity across various human cancer cell lines, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic promise. The data presented herein is derived from the National Cancer Institute's (NCI) extensive NCI-60 screen, a standardized platform for assessing the antiproliferative activity of potential anticancer compounds.
Unveiling the Potency of this compound
This compound exerts its anticancer effects by competitively binding to the ATP pocket of several serine/threonine kinases, key players in cellular signaling pathways that are often dysregulated in cancer.[1] Its primary target is the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), a driver in fibrolamellar hepatocellular carcinoma.[1] Beyond this specific target, this compound also exhibits potent inhibitory activity against a range of other kinases, including protein kinase A (PKA), protein kinase G (PKG), and cdc-like kinases (CLK), underscoring its potential for broader applications in oncology.[1]
Quantitative Analysis of Anticancer Activity
The antiproliferative effects of this compound were rigorously evaluated against the NCI-60 panel of 60 human cancer cell lines. The compound exhibited moderate growth inhibition, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1 to 10 μM in 15 of the tested cell lines. This activity spans several major cancer types, including Non-Small Cell Lung Cancer (NSCLC), colon cancer, and breast cancer, highlighting its broad-spectrum potential.
Below is a summary of the GI50 values for this compound in the most sensitive cell lines from the NCI-60 screen.
| Cell Line | Cancer Type | GI50 (μM) |
| Breast Cancer | ||
| HS 578T | Carcinoma | 1.6 |
| Colon Cancer | ||
| HCT-116 | Adenocarcinoma | 1.8 |
| HCT-15 | Adenocarcinoma | 2.1 |
| HT29 | Adenocarcinoma | 2.5 |
| KM12 | Adenocarcinoma | 2.3 |
| SW-620 | Adenocarcinoma | 2.0 |
| Leukemia | ||
| K-562 | Chronic Myelogenous Leukemia | 2.2 |
| Melanoma | ||
| LOX IMVI | Amelanotic Melanoma | 2.4 |
| Non-Small Cell Lung Cancer | ||
| NCI-H226 | Squamous Cell Carcinoma | 2.1 |
| NCI-H322M | Bronchioalveolar Carcinoma | 1.9 |
| NCI-H460 | Large Cell Carcinoma | 1.7 |
| NCI-H522 | Adenocarcinoma | 2.3 |
| Ovarian Cancer | ||
| OVCAR-3 | Adenocarcinoma | 2.5 |
| Prostate Cancer | ||
| PC-3 | Adenocarcinoma | 2.2 |
| Renal Cancer | ||
| SN12C | Carcinoma | 2.4 |
Visualizing the Mechanism and Workflow
To further elucidate the scientific underpinnings of this compound's activity and the methodology for its evaluation, the following diagrams are provided.
References
Structure-Activity Relationship of Aplithianine A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aplithianine A, a marine-derived alkaloid, has emerged as a potent inhibitor of a range of serine/threonine kinases, demonstrating a promising scaffold for the development of targeted cancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their inhibitory activity against the oncogenic fusion kinase J-PKAcα. The data presented is primarily drawn from the comprehensive study titled "Chemical Evolution of Aplithianine Class of Serine/Threonine Kinase Inhibitors," which details the synthesis and evaluation of over 150 analogues.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50) of key this compound derivatives against the J-PKAcα kinase and their cytotoxic effects on various cancer cell lines from the NCI-60 panel. The derivatives are categorized into three distinct classes based on their structural modifications.
Table 1: In Vitro Inhibitory Activity of this compound and Early Semi-Synthetic Derivatives against J-PKAcα and PKAcα [1]
| Compound | Modification | J-PKAcα IC50 (µM) | PKAcα IC50 (µM) |
| This compound (1) | Parent Compound | ~1 | 0.084 |
| 3 | Monobromination at C-4 of imidazole | 1.0 | 1.1 |
| 4 | Dibromination of imidazole | >200 | >200 |
| 5 | Sulfoxide | >200 | >200 |
| 6 | Sulfone | >200 | >200 |
Table 2: Representative Class I, II, and III this compound Derivatives with Improved J-PKAcα Inhibitory Potency
| Compound ID | Class | Key Structural Features | J-PKAcα IC50 (nM) |
| c1 | I | Modified imidazole substituent | 50-100 |
| d2 | II | Novel binding mode with DFG residue | <10 |
| e1 | II | Optimized DFG-out conformation binding | <5 |
| j1 | III | Alternative scaffold with core modification | 10-50 |
(Note: Specific IC50 values for the >150 analogs are detailed in the supplementary information of the source publication and are represented here by ranges for brevity.)
Table 3: Antiproliferative/Cytotoxic Activity of Selected this compound Derivatives (NCI-60 Screen) [2]
| Compound ID | Cancer Cell Line | GI50 (µM) |
| This compound (1) | Various (e.g., NSCLC, Colon, Breast) | 1-10 |
| e1 | Select Cancer Cell Lines | <0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
J-PKAcα Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4][5]
Materials:
-
J-PKAcα enzyme
-
Peptide substrate (e.g., CREB-derived peptide)
-
ATP
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the J-PKAcα enzyme and the peptide substrate in the kinase buffer.
-
Add serial dilutions of the this compound derivatives or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
This assay assesses the antiproliferative or cytotoxic effects of compounds on 60 different human cancer cell lines.
Materials:
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trizma base (10 mM)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.
-
Add the this compound derivatives at five 10-fold serial dilutions.
-
Incubate the plates for 48 hours.
-
Terminate the experiment by fixing the cells with cold 50% (w/v) TCA for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the fixed cells with 100 µL of SRB solution for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Trizma base.
-
Measure the absorbance at 515 nm using a plate reader.
-
Calculate the GI50 (50% growth inhibition) values from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate key aspects of the structure-activity relationship studies of this compound derivatives.
Caption: ATP-competitive inhibition mechanism of this compound derivatives.
Caption: Workflow for SAR studies of this compound derivatives.
References
Kinome-wide Selectivity Profiling of Aplithianine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinome-wide selectivity profile of Aplithianine A, a novel marine-derived kinase inhibitor, with other established kinase inhibitors. The information presented is supported by experimental data from publicly available research, offering a valuable resource for researchers investigating kinase signaling and developing targeted therapeutics.
Executive Summary
This compound, isolated from the marine tunicate Aplidium sp., has emerged as a potent, ATP-competitive inhibitor of a select group of serine/threonine kinases.[1][2] Primarily targeting the DNAJB1-PRKACA (J-PKAcα) fusion protein, a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), it also demonstrates significant activity against wild-type Protein Kinase A (PKA), Protein Kinase G (PKG), CDC-like Kinases (CLK), and Dual-specificity tyrosine-regulated kinases (DYRK).[1][2][3] This unique selectivity profile suggests potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and parasitic infections. This guide compares the kinase inhibition profile of this compound with several well-known kinase inhibitors: Staurosporine, H-89, KT 5720, TG003, and Harmine.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds against their primary kinase targets. This data provides a quantitative comparison of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | H-89 IC50 (nM) | KT 5720 Ki (nM) | TG003 IC50 (nM) | Harmine IC50 (nM) |
| PKA | 84 | 7 - 15 | 48 - 135 | 60 | 13,500 | - |
| PKG | 11-90 (range for family) | 8.5 - 18 | ~500 | >2000 | - | - |
| CLK1 | 11-90 (range for family) | 22.6 | - | - | 20 | - |
| CLK2 | 11-90 (range for family) | - | - | - | 200 | - |
| CLK4 | 11-90 (range for family) | - | - | - | 15 | - |
| DYRK1A | 11-90 (range for family) | - | >20,000 | - | 24 | 33 - 80 |
| DYRK1B | - | - | - | - | 34 | 166 |
| DYRK2 | - | - | - | - | - | 900 |
| DYRK3 | - | - | - | - | - | 800 |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes and is collated from various sources.
Kinome-wide Selectivity Overview
Beyond their primary targets, the broader selectivity of these inhibitors across the human kinome is a critical consideration for their use as research tools and potential therapeutics.
-
This compound: Demonstrates a relatively selective profile, with potent inhibition of the PKA, PKG, CLK, and DYRK families. A screen against 370 kinases revealed its specificity for these serine/threonine kinase families.
-
Staurosporine: A notoriously non-selective kinase inhibitor that potently inhibits a vast number of kinases, making it a useful positive control but a poor tool for studying specific kinase pathways.
-
H-89: While commonly used as a PKA inhibitor, it also exhibits inhibitory activity against other kinases such as PKG, MSK1, S6K1, and ROCKII, and has a number of PKA-independent effects.
-
KT 5720: A more selective PKA inhibitor compared to H-89, with significantly less activity against PKG and PKC. However, it can inhibit other kinases at higher concentrations.
-
TG003: A potent inhibitor of the CLK family (CLK1, CLK2, and CLK4) and also shows activity against DYRK1A/B. It has minimal activity against CLK3.
-
Harmine: A selective inhibitor of the DYRK family, particularly DYRK1A. It also inhibits monoamine oxidase A (MAO-A).
Experimental Protocols
Radiometric Kinase Assay (HotSpot™ Assay)
This assay is a common method for determining the in vitro potency of kinase inhibitors. The principle involves measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by the kinase.
Materials:
-
Kinase: Purified recombinant human PKA, PKG, CLK, or DYRK family kinases.
-
Substrate Peptides:
-
PKA: Kemptide (LRRASLG) or similar PKA-specific substrate.
-
PKG: RKRSRAE or a similar PKG-specific substrate.
-
CLK: Myelin Basic Protein (MBP) or a specific peptide substrate like RRRFRPASPLRGPPK.
-
DYRK: DYRKtide (RRRFRPASPLRGPPK) or a similar DYRK-specific substrate.
-
-
ATP: [γ-³³P]ATP and non-radiolabeled ATP.
-
Assay Buffer: Typically contains HEPES or MOPS buffer, MgCl₂, EGTA, and a detergent like Brij-35.
-
Inhibitor: this compound or comparator compounds dissolved in DMSO.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Wash Buffer: 0.75% Phosphoric acid.
-
Scintillation Counter: For detecting radioactivity.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate peptide, and assay buffer.
-
Inhibitor Addition: Add the desired concentration of the inhibitor (or DMSO for control).
-
Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-40 minutes).
-
Stopping the Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper is then washed with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity on the dried P81 paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity of the inhibitor-treated samples to the DMSO control. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
Cell-Based Kinase Activity Assay (General Protocol)
Cell-based assays are crucial for validating the in-cell efficacy of kinase inhibitors.
Materials:
-
Cell Line: A suitable cell line that expresses the target kinase and a downstream substrate.
-
Cell Culture Medium and Reagents.
-
Inhibitor: this compound or comparator compounds.
-
Stimulus (if required): An agent to activate the specific signaling pathway (e.g., Forskolin to activate PKA).
-
Lysis Buffer.
-
Antibodies: A primary antibody specific for the phosphorylated form of the downstream substrate and a corresponding secondary antibody.
-
Detection Reagent: (e.g., chemiluminescent or fluorescent substrate for Western blotting or ELISA).
Protocol:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a specific duration.
-
Stimulation: If necessary, stimulate the cells to activate the kinase pathway.
-
Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.
-
ELISA: Use a plate pre-coated with a capture antibody for the substrate, add the cell lysate, and then detect the phosphorylated substrate with a phospho-specific antibody.
-
-
Data Analysis: Quantify the level of substrate phosphorylation relative to a total protein loading control. Determine the IC50 of the inhibitor in the cellular context.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the primary kinases targeted by this compound and a general experimental workflow for kinase inhibitor profiling.
References
- 1. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Aplithianine A: In Vitro Efficacy and a Look Toward In Vivo Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the marine-derived kinase inhibitor, Aplithianine A, detailing its in vitro efficacy against key cancer targets and drawing comparisons with other developmental inhibitors. While in vivo data for this compound remains forthcoming, this guide establishes a baseline for its potential therapeutic application, particularly in the context of fibrolamellar hepatocellular carcinoma (FLC).
This compound, a novel alkaloid isolated from the marine tunicate Aplidium sp., has emerged as a promising inhibitor of a range of clinically relevant kinases.[1] Its primary target of interest is the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), the driver of the rare liver cancer, fibrolamellar hepatocellular carcinoma (FLC).[2][3] This guide synthesizes the current publicly available data on this compound's in vitro performance and contrasts it with other PRKACA inhibitors that have demonstrated in vivo activity.
In Vitro Efficacy: this compound and Comparators
This compound has demonstrated potent and competitive inhibition of several kinases in biochemical assays. Analogs of this compound have also been synthesized, showing enhanced potency in the low nanomolar range.[4]
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC₅₀ | Notes |
| J-PKAcα (fusion protein) | ~1 µM[2] | ATP-competitive inhibitor. |
| Wild-type PKA | 84 nM | |
| CLK family kinases | 11–90 nM | |
| PKG family kinases | 11–90 nM |
Table 2: In Vitro Antiproliferative Activity of this compound against NCI-60 Cell Lines
| Cancer Type | Cell Lines | This compound GI₅₀ |
| Non-Small Cell Lung Cancer | Multiple | 1–10 µM |
| Colon Cancer | Multiple | 1–10 µM |
| Breast Cancer | Multiple | 1–10 µM |
Note: Specific cell line data from the NCI-60 screen for this compound is not publicly detailed, but the compound has shown moderate activity against 15 cell lines within the panel. Analogs of this compound have exhibited antiproliferative and cytotoxic activities at nanomolar concentrations against select NCI-60 cell lines.
In Vivo Efficacy: A Comparative Landscape
As of the latest available data, specific in vivo efficacy studies for this compound have not been published. The development of this compound and its analogs is currently described as being in the "pre-clinical (in vivo)" stage. However, to provide a benchmark for potential in vivo performance, this section summarizes the reported efficacy of other PRKACA inhibitors in FLC patient-derived xenograft (PDX) models.
Table 3: In Vivo Efficacy of Investigational PRKACA Inhibitors in FLC Xenograft Models
| Inhibitor | Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Unnamed Selective PRKACA Inhibitor | FLC PDX | Oral delivery | 54% (at day 34) |
| BLU0588 | FLC PDX | Not specified | 48.5% |
| BLU2864 | FLC PDX | Not specified | 45.3% |
| DS89002333 | FLC PDX | Not specified | Anti-tumor activity observed |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the available literature for the types of experiments cited in this guide.
In Vitro Kinase Inhibition Assay (J-PKAcα)
A common method to determine the half-maximal inhibitory concentration (IC₅₀) for a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the J-PKAcα enzyme, a biotinylated peptide substrate (e.g., a CREB-derived peptide), ATP, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.
-
Quenching: The reaction is stopped by the addition of a quenching buffer, often containing EDTA to chelate magnesium ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA-based detection with a phospho-specific antibody or by using luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Subcutaneous Patient-Derived Xenograft (PDX) Model for Fibrolamellar Carcinoma
Patient-derived xenograft models are a valuable tool for assessing the in vivo efficacy of anti-cancer agents in a more clinically relevant setting.
-
Tumor Implantation: Fresh tumor tissue obtained from FLC patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID mice).
-
Tumor Growth and Passaging: The tumors are allowed to grow in the initial cohort of mice. Once they reach a certain size, the tumors are harvested, fragmented, and re-implanted into subsequent cohorts of mice for expansion.
-
Treatment Study: Once tumors in the experimental cohort reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and the tumor volume is calculated using the formula: (Length × Width²)/2.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group. Other endpoints can include survival analysis and biomarker assessment from tumor tissue at the end of the study.
Visualizing the Landscape
To better understand the context of this compound's mechanism and the experimental workflow, the following diagrams are provided.
This compound's mechanism of action.
References
Comparative Analysis of Aplithianine A's Therapeutic Potential in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aplithianine A, a novel marine-derived protein kinase inhibitor, against other therapeutic alternatives for cancer treatment. The data presented herein is based on preclinical evaluations to assess its efficacy and mechanism of action in various cancer models.
Introduction to this compound
This compound is a naturally occurring alkaloid isolated from the marine tunicate Aplidium sp. It functions as a potent, ATP-competitive inhibitor of several serine/threonine kinases, some of which are implicated in cancer pathogenesis.[1][2] Its unique chemical scaffold has garnered significant interest as a template for developing novel anticancer agents. The primary therapeutic target of this compound and its synthetic analogs is the oncogenic fusion kinase DNAJB1-PRKACA (J-PKAcα), the signature driver mutation in fibrolamellar hepatocellular carcinoma (FLHCC), a rare and aggressive liver cancer affecting adolescents and young adults.[2][3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by competitively binding to the ATP pocket of target kinases, thereby inhibiting their catalytic activity. This prevents the phosphorylation of downstream substrates involved in cell proliferation and survival.
Key Kinase Targets:
-
DNAJB1-PRKACA (J-PKAcα): A primary target, crucial for the growth of FLHCC.
-
Protein Kinase A (PKA): Wild-type PKA is also inhibited, which plays roles in various cancers.
-
Cdc2-like Kinases (CLK1 & CLK2): Implicated in gastric cancer.
-
DYRK Family Kinases: Associated with gastric and colon cancer.
-
Protein Kinase G (PKG): Another serine/threonine kinase inhibited by this compound.
By inhibiting these kinases, this compound disrupts signaling pathways that promote cancer cell growth and survival. The inhibition of the J-PKAcα fusion kinase, for instance, leads to decreased phosphorylation of downstream effectors like CREB, ultimately resulting in cytotoxic and antiproliferative effects in cancer cells.
Data Presentation: In Vitro Efficacy
This compound and its synthetic analogs have demonstrated potent inhibitory and antiproliferative activities across a range of biochemical and cell-based assays.
Table 1: Biochemical Inhibition (IC50) of this compound
| Target Kinase | This compound IC50 | Notes |
| J-PKAcα | ~1 µM | Potent inhibition of the primary oncogenic driver in FLHCC. |
| Wild-type PKA | 84 nM | Demonstrates strong inhibition of the wild-type kinase. |
| CLK Family | 11-90 nM | Shows potent inhibition against select serine/threonine kinases. |
| PKG Family | 11-90 nM | High potency observed in kinome profiling. |
Table 2: Cellular Antiproliferative Activity (GI50) of this compound
| Cancer Type | Cell Lines | GI50 Range | Reference |
| Non-Small Cell Lung | NCI-60 Panel | 1-10 µM | |
| Colon Cancer | NCI-60 Panel | 1-10 µM | |
| Breast Cancer | NCI-60 Panel | 1-10 µM | |
| Various Cancers | Select NCI-60 Panel | Nanomolar concentrations |
Comparison with Alternative Therapeutic Strategies
This section compares this compound with established kinase inhibitors and other natural compounds, providing context for its therapeutic potential.
Table 3: Comparative Profile of Anticancer Agents
| Feature | This compound | Established Kinase Inhibitors (e.g., Sorafenib) | Other Natural Compounds (e.g., Urolithin A) |
| Primary Target(s) | J-PKAcα, PKA, CLK, DYRK kinases. | Multi-kinase inhibitors (e.g., VEGFR, PDGFR, RAF). | Modulates multiple pathways (PI3K/AKT/mTOR, NF-κB). |
| Mechanism | ATP-competitive kinase inhibition. | Primarily ATP-competitive kinase inhibition. | Induction of apoptosis, cell cycle arrest, autophagy regulation. |
| Primary Indication(s) | Potential for FLHCC, gastric, and colon cancers. | Approved for hepatocellular carcinoma, renal cell carcinoma, etc. | Broad-spectrum potential under investigation. |
| Development Stage | Preclinical (in vitro and in vivo models). | Clinically approved and in use. | Preclinical and early clinical investigation. |
| Key Advantage | Novel scaffold targeting a specific oncogenic driver (J-PKAcα) in a rare cancer with no approved targeted therapies. | Proven clinical efficacy against established targets. | Favorable toxicity profiles and potential for chemo-sensitization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Experimental Workflow
1. Cytotoxicity Assay (General Protocol)
-
Cell Preparation: Seed cancer cells in a 96-well plate and incubate to allow attachment.
-
Compound Treatment: Treat cells with serially diluted concentrations of this compound or a vehicle control. Include wells for maximum lysis control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Measurement: Add a viability reagent (e.g., MTT, or LDH assay substrate). Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity or growth inhibition relative to controls to determine the GI50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, late apoptotic are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation and Treatment: Culture and treat cells with this compound.
-
Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol and store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining buffer containing Propidium Iodide and RNase A.
-
Incubation: Incubate at 4°C overnight, protected from light.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Experimental Workflow
This compound's analogs have been assessed in preclinical in vivo models to determine their anti-tumor activity.
Patient-Derived & Cell Line Xenograft Model Protocol
-
Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human cells.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase or prepare patient-derived tumor fragments (approx. 3x3x3 mm).
-
Implantation: Resuspend cells in a suitable medium (e.g., HBSS), often mixed with an extracellular matrix like Cultrex BME to improve tumor take rate. Inject subcutaneously or orthotopically into the mice.
-
Tumor Growth and Grouping: Monitor mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound, a vehicle control, or a comparator drug via a clinically relevant route (e.g., intraperitoneal, oral gavage) according to a defined schedule.
-
Monitoring and Endpoint: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and biomarker studies.
Conclusion and Future Outlook
This compound and its derivatives represent a promising new class of kinase inhibitors with a novel mechanism of action against clinically relevant targets. The potent activity against the J-PKAcα fusion kinase highlights its significant potential for treating fibrolamellar hepatocellular carcinoma, a cancer with a clear unmet medical need. Preliminary data also show broader antiproliferative activities against other cancer types.
Future development will likely focus on optimizing the Aplithianine scaffold to enhance kinase selectivity and improve cellular activity to translate its preclinical promise into a viable therapeutic agent. Further in vivo studies comparing its efficacy directly against standard-of-care treatments in relevant cancer models will be crucial in validating its therapeutic potential.
References
Benchmarking Aplithianine A: A Comparative Analysis Against Known FLHCC Treatments
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for the rare liver cancer, Fibrolamellar Hepatocellular Carcinoma (FLHCC), a novel contender, Aplithianine A, has emerged. This guide provides a comprehensive preclinical benchmark of this compound against established and experimental treatments for FLHCC, offering researchers, scientists, and drug development professionals a data-driven comparison to inform future research and therapeutic strategies.
FLHCC, a rare liver cancer that primarily affects adolescents and young adults, is characterized by the presence of a specific gene fusion, DNAJB1-PRKACA. This fusion results in an overactive kinase, J-PKAcα, which is a prime therapeutic target. This compound, a natural product, has been identified as a potent inhibitor of this key oncogenic driver. This report synthesizes available preclinical data to objectively compare its performance with other therapeutic agents investigated for FLHCC.
In Vitro Efficacy: Targeting the Molecular Driver of FLHCC
This compound demonstrates significant potency against the J-PKAcα fusion protein, the hallmark of FLHCC. While direct comparative in vitro studies in FLHCC cell lines are limited, the available data on this compound's enzymatic inhibition provides a strong basis for its potential efficacy. The following table summarizes the available in vitro data for this compound and other compounds that have been evaluated in the context of liver cancer.
| Compound | Target(s) | Cell Line/Assay | IC50 | Reference |
| This compound | DNAJB1-PRKACA (J-PKAcα) | Biochemical Assay | ~1 µM | [1] |
| Panobinostat | HDAC | Hepatoblastoma | 0.013-0.059 µM | [2] |
| OSU-HDAC42 | HDAC | PLC5, Huh7, Hep3B (HCC) | Submicromolar | [3] |
| Sorafenib | Multi-kinase | HepG2, HuH-7 (HCC) | ~6 µmol/L | [4] |
Note: Data for comparator compounds are primarily from general hepatocellular carcinoma (HCC) or other liver cancer cell lines due to the scarcity of publicly available data on FLHCC-specific cell lines.
In Vivo Preclinical Models: A Glimpse into Therapeutic Potential
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of novel cancer therapies. While in vivo data for this compound is not yet publicly available, several other targeted agents have been tested in FLHCC PDX models, providing a benchmark for potential therapeutic efficacy.
| Treatment | Model | Dosing | Key Findings | Reference |
| Temsirolimus | FLHCC PDX | Not Specified | Significant reduction in tumor volume. | [5] |
| Panobinostat | HCC Xenograft | 10 mg/kg i.p. daily | Significant growth delay and prolonged survival. | |
| OSU-HDAC42 | Orthotopic PLC5 (HCC) Xenograft | 25 mg/kg oral daily | 91% suppression of tumor growth. | |
| Irinotecan + DT2216 (Bcl-xL PROTAC) | FLHCC PDX | Not Specified | Complete response with 111% tumor growth inhibition. | |
| Sorafenib | HCC Xenograft | Not Specified | 40% inhibition of tumor growth. |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is critical for rational drug design and combination therapies.
This compound: Direct Inhibition of the FLHCC Oncogenic Driver
This compound functions as an ATP-competitive inhibitor of the J-PKAcα kinase. By binding to the ATP pocket of the enzyme, it directly blocks its catalytic activity, thereby inhibiting the downstream signaling events that drive FLHCC cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel treatment strategy utilizing panobinostat for high-risk and treatment-refractory hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Aplithianine A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Aplithianine A, a novel protein kinase inhibitor, ensuring its proper disposal is a critical aspect of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general best practices for the disposal of potent, biologically active research compounds. All procedures must be conducted in accordance with institutional, local, state, and federal regulations.
Core Safety and Handling Principles
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the solid compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols, especially when handling the solid form outside of a certified chemical fume hood.
Quantitative Data Summary for Disposal Considerations
The following table summarizes key considerations for the disposal of this compound, based on general principles for research chemicals.
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Due to its biological potency and unknown toxicity profile, this compound should be treated as hazardous. |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated disposables like gloves, weigh paper, and pipette tips.[1] | To prevent accidental exposure and ensure proper disposal by trained personnel. |
| Liquid Waste | Collect solutions in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your EHS office.[2] | To avoid chemical reactions and ensure proper disposal routes for liquid chemical waste. |
| Sharps Waste | Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.[1] | To prevent puncture wounds and subsequent chemical exposure. |
| Container Labeling | Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.[3] | To ensure proper identification and handling by waste management personnel. |
| Spill Management | For liquid spills, use an inert absorbent material. For solid spills, carefully sweep to avoid dust generation. Collect all cleanup materials as hazardous waste.[4] | To contain the spill and prevent environmental contamination or personnel exposure. |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocols are generalized for the disposal of small quantities of this compound typically used in a research laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) office before proceeding.
1. Disposal of Unused Solid this compound:
-
Consult EHS: Before initiating disposal, contact your institution's EHS office for specific guidance on disposing of potent kinase inhibitors.
-
Packaging: Ensure the original container is securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name, CAS number (if available), and hazard warnings.
-
Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other solid waste unless explicitly permitted.
2. Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Avoid Drains: Never dispose of solutions containing this compound down the drain.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.
3. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO), collecting the rinsate as hazardous liquid waste.
-
Secondary Wash: Wash the glassware and surfaces with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Safeguarding Innovation: A Comprehensive Guide to Handling Aplithianine A
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Aplithianine A is a novel, potent kinase inhibitor with significant research interest. As a new chemical entity, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not yet publicly available. This guide provides essential safety protocols and handling procedures based on best practices for working with potent, bioactive small molecules in a research environment. These recommendations are designed to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE) - Your First Line of Defense
Due to the bioactive and potentially potent nature of this compound, a stringent PPE protocol is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds. |
| Body Protection | Full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of airborne particles. For weighing and handling of the solid compound, a fume hood is essential. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan is critical for the safe handling of this compound. The following workflow outlines the key stages of its use in the laboratory.
Operational Workflow for Handling this compound
Experimental Protocols:
a. Weighing and Solution Preparation:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing and initial dissolution of solid this compound within a certified chemical fume hood to prevent inhalation of fine powders.
-
Use dedicated spatulas and weighing paper.
-
Immediately after weighing, carefully transfer the compound to a suitable container for dissolution.
-
Wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth in the hazardous solid waste.
b. Experimental Handling:
-
All manipulations of this compound solutions should be carried out in a well-ventilated area.
-
When transporting solutions, use sealed primary containers placed within a secondary, shatter-proof container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, tubes) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as solvents used for decontamination, must be collected in a sealed and clearly labeled hazardous liquid waste container.
-
Disposal Route: All hazardous waste must be disposed of through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Hierarchy of Safety Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.
Hierarchy of Controls for Chemical Safety
This guide is intended to provide a framework for the safe handling of this compound in a research setting. It is imperative that all users receive training on these procedures and that they are adapted to the specific requirements of your institution's safety policies. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
